molecular formula C3H5N3 B1149256 4-methyl-1H-1,2,3-triazole CAS No. 19230-71-8

4-methyl-1H-1,2,3-triazole

Cat. No.: B1149256
CAS No.: 19230-71-8
M. Wt: 83.0919
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Description

4-methyl-1H-1,2,3-triazole, also known as this compound, is a useful research compound. Its molecular formula is C3H5N3 and its molecular weight is 83.0919. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c1-3-2-4-6-5-3/h2H,1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSNQMFKEPBIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950487
Record name 5-Methyl-1H-1,2,3-triazole
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Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27808-16-8
Record name 5-Methyl-1H-1,2,3-triazole
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Record name 4-methyl-1H-1,2,3-triazole
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Foundational & Exploratory

A Technical Guide to the Synthesis of 4-methyl-1H-1,2,3-triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its stability, synthetic accessibility, and ability to engage in hydrogen bonding. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1] This guide provides an in-depth technical overview of the synthesis of 4-methyl-1H-1,2,3-triazole from propyne and an azide source, focusing on the CuAAC methodology. It includes a detailed examination of the reaction mechanism, comprehensive experimental protocols, and a summary of quantitative data to aid in reaction optimization and scale-up.

Introduction: The Azide-Alkyne Cycloaddition

The synthesis of 1,2,3-triazoles is primarily achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[1] The thermal, uncatalyzed version of this reaction requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers when using asymmetric alkynes like propyne.[1][2] This lack of regioselectivity limits its utility.

The advent of metal catalysis revolutionized this transformation. Two primary catalytic systems have emerged, offering complementary regioselectivity:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[1][2] It is the most widely used method and is the focus of this guide for synthesizing the target 4-methyl product.

  • Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts selectively produce the 1,5-disubstituted 1,2,3-triazole isomer.[3][4][5][6] This method also accommodates internal alkynes, a feature not typical of CuAAC.[3][4]

For the synthesis of this compound, the reaction must proceed between propyne and hydrazoic acid (HN₃) or a surrogate. The CuAAC reaction is the ideal approach as it ensures the formation of the desired 1,4-regioisomer.

Reaction Mechanism and Workflow

The CuAAC reaction is significantly faster than the uncatalyzed thermal cycloaddition, with rate accelerations of up to 10⁷ to 10⁸.[2] The reaction proceeds through a stepwise mechanism involving copper(I) acetylide intermediates, rather than a concerted cycloaddition.[7][8]

Proposed Catalytic Cycle:

  • Acetylide Formation: A copper(I) catalyst first coordinates with the terminal alkyne (propyne), lowering the pKa of the terminal proton and facilitating the formation of a copper(I) acetylide intermediate.[1][8]

  • Azide Coordination: The azide substrate then coordinates to the copper acetylide complex.[1][9]

  • Cyclization: This is followed by the formation of a six-membered copper metallacycle intermediate.[2][]

  • Protonolysis: Subsequent rearrangement and protonolysis cleave the copper-triazole bond, yielding the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst.[2]

A key challenge in CuAAC is the instability of the active Cu(I) catalytic species, which can readily oxidize to inactive Cu(II). Therefore, reactions are often performed using a Cu(II) salt (e.g., CuSO₄·5H₂O) in the presence of a reducing agent, most commonly sodium ascorbate, to generate and maintain the Cu(I) species in situ.[1][11]

G cluster_workflow Overall Synthesis Workflow Propyne Propyne Product This compound Propyne->Product NaN3 Sodium Azide (NaN3) HN3 Hydrazoic Acid (HN3) (in situ) NaN3->HN3 Protonation Acid Mild Acid (e.g., Formic Acid) Acid->HN3 HN3->Product Catalyst Cu(I) Catalyst System (e.g., CuSO4 / Na-Ascorbate) Catalyst->Product

Caption: High-level workflow for the synthesis of this compound.

G cluster_cycle Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalytic Cycle Cu_I Active Cu(I) Catalyst Pi_Complex Cu(I)-Alkyne π-Complex Cu_I->Pi_Complex + Propyne Propyne Propyne (H-C≡C-CH3) Propyne->Pi_Complex Acetylide Copper Acetylide (Cu-C≡C-CH3) Pi_Complex->Acetylide - H+ Coord_Complex Coordinated Complex Acetylide->Coord_Complex Azide Hydrazoic Acid (HN3) Azide->Coord_Complex Metallacycle Six-Membered Cu-Metallacycle Coord_Complex->Metallacycle Cyclization Cu_Triazolide Copper Triazolide Intermediate Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->Cu_I Protonolysis Product This compound Cu_Triazolide->Product + H+ Proton H+ Proton->Product

Caption: The catalytic cycle for the CuAAC synthesis of 1,4-disubstituted triazoles.

Experimental Protocols

The following section details a representative protocol for the synthesis of this compound, adapted from established procedures for the CuAAC reaction with in situ generated hydrazoic acid.[12]

3.1 Materials and Reagents

  • Propyne (gas or condensed liquid)

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (Na(asc))

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional Ligand)

  • Formic acid (HCOOH) or Acetic acid (CH₃COOH)

  • Methanol (MeOH)

  • Water (H₂O), deionized

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

3.2 Equipment

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Gas inlet/bubbler for propyne gas

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Flash chromatography system or glass column

3.3 General Synthetic Procedure

Caution: Sodium azide is highly toxic. Hydrazoic acid, generated in situ, is volatile and explosive in concentrated form. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.2 equivalents) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve copper(II) sulfate pentahydrate (5 mol %) and a stabilizing ligand like TBTA (5 mol %, if used) in the reaction solvent. Add this solution to the flask.

  • Addition of Reagents: Add sodium ascorbate (10 mol %) to the reaction mixture, which should cause a color change as Cu(II) is reduced to Cu(I).

  • Propyne Introduction: Cool the flask in an ice bath. Slowly bubble propyne gas (1.0 equivalent) through the solution for a set period, or add a pre-weighed amount of condensed propyne.

  • Acidification: Slowly add a mild organic acid, such as formic acid (2.0 equivalents), to the stirred solution.[12] This will initiate the in situ formation of hydrazoic acid.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed. Reactions are typically complete within a few hours.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[13]

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel to obtain pure this compound.

Quantitative Data and Reaction Parameters

The efficiency of the CuAAC reaction is influenced by several factors, including the catalyst system, solvent, and temperature. The tables below summarize typical conditions and outcomes.

Table 1: Comparison of Common CuAAC Catalytic Systems

Catalyst SourceReducing AgentLigand (Optional)Typical Loading (mol%)Solvent SystemKey Advantages
CuSO₄·5H₂OSodium AscorbateNone1-5H₂O/t-BuOH, THF/H₂OReadily available, robust, works well in aqueous media.[1][14]
CuI or CuBrNoneNone1-10CH₃CN, THF, TolueneDirect use of Cu(I) salt, no reducing agent needed.[11]
CuSO₄·5H₂OSodium AscorbateTBTA1-5THF/H₂O, DCMLigand stabilizes Cu(I), preventing oxidation and improving reliability.[11]
CuSO₄·5H₂OSodium AscorbateTHPTA1-5Aqueous buffersWater-soluble ligand, ideal for bioconjugation and green chemistry.[11]
Copper TubingNoneNoneN/A (Heterogeneous)DMF, DMSOUsed in flow chemistry, provides a continuous source of Cu(I).[15]

Table 2: Optimized Conditions for this compound Synthesis

ParameterRecommended ValueRationale
Reactant Ratio
Propyne1.0 eqLimiting reagent.
Sodium Azide1.1 - 1.5 eqSlight excess ensures complete reaction of the alkyne.
Catalyst System
CuSO₄·5H₂O1 - 5 mol %Standard catalyst loading for efficient turnover.
Sodium Ascorbate2 - 10 mol %Ensures sufficient reduction of Cu(II) to Cu(I).
Acid Source
Formic Acid1.5 - 2.0 eqMild acid for the in situ generation of HN₃.[12]
Solvent MeOH / H₂O (1:1)Good solubility for both organic and inorganic reagents.[12]
Temperature Room TemperatureThe reaction is highly exothermic and proceeds efficiently without heating.[2]
Reaction Time 2 - 12 hoursVaries with scale and exact conditions; monitor by TLC/LC-MS.
Expected Yield >85%High yields are characteristic of this "click" reaction.

Conclusion

The synthesis of this compound from propyne and sodium azide is most effectively and regioselectively achieved using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method, a cornerstone of click chemistry, provides a robust, high-yielding, and operationally simple pathway to the desired 1,4-disubstituted product. By generating the reactive hydrazoic acid in situ under mild acidic conditions and utilizing a catalytic system of copper(II) sulfate with sodium ascorbate, researchers can reliably produce the target compound at room temperature. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation and optimization of this important transformation in a research and development setting.

References

4-methyl-1H-1,2,3-triazole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-methyl-1H-1,2,3-triazole

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

The definitive IUPAC name for this compound is This compound .[1] It is an aromatic heterocycle characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms in adjacent positions, with a methyl group substituted at the 4th position of the ring.

The chemical structure is as follows:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Reactant\nPreparation Reactant Preparation Catalyst\nAddition Catalyst Addition Reactant\nPreparation->Catalyst\nAddition 1 Reaction\nMonitoring (TLC) Reaction Monitoring (TLC) Catalyst\nAddition->Reaction\nMonitoring (TLC) 2 Reaction\nQuenching Reaction Quenching Reaction\nMonitoring (TLC)->Reaction\nQuenching 3 (Upon Completion) Extraction Extraction Reaction\nQuenching->Extraction 4 Drying and\nConcentration Drying and Concentration Extraction->Drying and\nConcentration 5 Flash\nChromatography Flash Chromatography Drying and\nConcentration->Flash\nChromatography 6 Pure Product Pure Product Flash\nChromatography->Pure Product 7

References

Spectroscopic Profile of 4-methyl-1H-1,2,3-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-methyl-1H-1,2,3-triazole. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on established experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for triazole derivatives. These methodologies, compiled from various scientific sources, offer a robust framework for the characterization of this compound and related compounds in a laboratory setting.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 8.5Singlet1HC5-H
~2.3 - 2.5Singlet3HCH₃
~11.0 - 13.0Broad Singlet1HN-H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~140 - 150C4
~120 - 130C5
~10 - 15CH₃

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
1650 - 1550Medium-WeakN=N stretch
1480 - 1400MediumC=C stretch (ring)
1250 - 1100StrongC-N stretch
900 - 650StrongC-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zFragmentation
83[M]⁺ (Molecular Ion)
55[M - N₂]⁺
41[M - N₂ - CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR: Spectra are acquired on the same instrument, typically with a proton-decoupled pulse sequence. A larger number of scans is usually required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Thin Film Method: If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition:

  • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • A background spectrum of the KBr pellet or the salt plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of 1-10 µg/mL.

Data Acquisition:

  • Electron Ionization (EI): This technique is suitable for volatile and thermally stable compounds. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam.

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed into the ion source through a high-voltage capillary.

  • The resulting ions are then analyzed by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Solubility and Stability of 4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-methyl-1H-1,2,3-triazole, focusing on its solubility and stability. This information is critical for its application in pharmaceutical research, organic synthesis, and materials science, where it serves as a versatile building block.[1] Due to the limited availability of direct quantitative data for this compound, this guide also incorporates data from structurally similar compounds to provide a robust predictive profile.

Core Compound Information

PropertyValueSource
Chemical Name This compound[1][2]
Synonyms 4-methyl-1,2,3-triazole, 5-methyl-1H-1,2,3-triazole[2]
CAS Number 27808-16-8[1][2]
Molecular Formula C₃H₅N₃[2]
Molecular Weight 83.09 g/mol [2]
Melting Point 40-45 °C[1]

Solubility Profile

Understanding the solubility of this compound is essential for its handling, formulation, and application in various chemical processes.

Qualitative Solubility

This compound is described as a crystalline solid that is moderately soluble in common polar organic solvents such as methanol and acetone.[1] Its solubility in water is limited.[1] The presence of the methyl group is suggested to enhance its lipophilicity.[1] Based on the general principle of "like dissolves like," its solubility is expected to be higher in polar solvents capable of hydrogen bonding and dipole-dipole interactions.

Predicted Quantitative Solubility
SolventPredicted Solubility at 25°CRationale
WaterLow to ModerateCapable of hydrogen bonding, but the methyl group increases hydrophobicity.
MethanolHighPolar protic solvent, capable of strong hydrogen bonding.
EthanolHighPolar protic solvent, similar to methanol.
AcetoneModerate to HighPolar aprotic solvent, capable of dipole-dipole interactions.
AcetonitrileModeratePolar aprotic solvent.
DichloromethaneModerateModerately polar solvent.
HexaneLowNonpolar solvent.

Stability Profile

The 1,2,3-triazole ring is known for its high degree of aromatic stability, rendering it resistant to cleavage by hydrolysis or oxidation under normal conditions.[1][3] However, degradation can be induced under forcing conditions.

Hydrolytic Stability

The triazole ring is generally stable to hydrolysis across a wide pH range at ambient temperature.[3] Degradation can occur under harsh acidic or basic conditions, particularly at elevated temperatures. For a structurally related compound, tert-butyl 4-(2-fluoro-4-((R)-5-((4-methyl-1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl) piperazine-1-carboxylate, degradation was observed in simulated gastric fluid, with a half-life of 3.76 hours.[4] This suggests that the stability of the this compound moiety can be influenced by the overall molecular structure and the presence of other functional groups.

Thermal Stability

Monocyclic 1,2,3-triazoles are remarkably stable compounds.[1] Reductive cleavage of the triazole ring typically requires forcing conditions.[1] Pyrolysis or photolysis can lead to the extrusion of nitrogen, generating highly reactive species.[1] Forcibly degraded samples under thermal stress are crucial for identifying potential degradation products.

Photostability

Exposure to light, particularly UV radiation, can induce degradation of triazole compounds. Photolysis may lead to the cleavage of the triazole ring and the formation of various degradation products.[1]

Oxidative Stability

The 1,2,3-triazole ring is generally resistant to oxidation.[1] However, studies on the degradation of the related compound 4-methyl-1H-benzotriazole by hydroxyl radicals have shown that oxidation can lead to the formation of hydroxylated and other degradation products, eventually resulting in ring opening to form compounds like 1,2,3-triazole-4,5-dicarboxylic acid.[5][6]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible data on the solubility and stability of this compound.

Solubility Determination (Gravimetric Method)

This protocol is adapted from a method used for a structurally similar compound, methyl 1H-1,2,4-triazole-3-carboxylate.[7]

Apparatus:

  • Jacketed glass vessel (100 mL)

  • Thermostatic water bath with temperature controller (±0.1 K accuracy)

  • Magnetic stirrer

  • Analytical balance (±0.0001 g accuracy)

  • Drying oven

Procedure:

  • Add a known mass of the chosen solvent to the jacketed glass vessel.

  • Add an excess amount of this compound to the solvent to create a saturated solution.

  • Seal the vessel to prevent solvent evaporation and place it in the thermostatic water bath set to the desired temperature.

  • Stir the suspension continuously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Stop stirring and allow the solid to settle for at least 2 hours.

  • Carefully withdraw a known volume of the clear supernatant using a pre-equilibrated syringe and transfer it to a pre-weighed container.

  • Determine the mass of the withdrawn solution.

  • Evaporate the solvent from the container in a drying oven at a suitable temperature until a constant weight of the solute is achieved.

  • Calculate the solubility in terms of g/100 mL or other desired units.

  • Repeat the measurement at different temperatures to determine the temperature dependence of solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_measurement Measurement cluster_calculation Calculation A Add Solvent B Add Excess Solute A->B C Seal Vessel B->C D Set Temperature C->D E Stir Continuously D->E 24h F Settle E->F ≥2h G Withdraw Supernatant F->G H Weigh Solution G->H I Evaporate Solvent H->I J Weigh Solute I->J K Calculate Solubility J->K

Caption: Workflow for solubility determination using the gravimetric method.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocols are based on general guidelines for forced degradation studies.

General Procedure:

  • Prepare solutions of this compound in the appropriate stress medium.

  • Expose the solutions to the specified stress conditions for a defined period.

  • At various time points, withdraw samples and quench the degradation reaction if necessary.

  • Analyze the samples using a stability-indicating analytical method, such as HPLC with UV detection or LC-MS, to quantify the remaining parent compound and identify degradation products.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Neutral Hydrolysis: Water at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound heated at 80°C for 48 hours.

  • Photodegradation: Solution exposed to UV light (e.g., 254 nm) and visible light at room temperature for a defined period.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis HPLC HPLC Analysis Acid->HPLC LCMS LC-MS Analysis Acid->LCMS Base Basic Hydrolysis Base->HPLC Base->LCMS Neutral Neutral Hydrolysis Neutral->HPLC Neutral->LCMS Oxidative Oxidative Degradation Oxidative->HPLC Oxidative->LCMS Thermal Thermal Degradation Thermal->HPLC Thermal->LCMS Photo Photolytic Degradation Photo->HPLC Photo->LCMS Pathway Degradation Pathway HPLC->Pathway Kinetics Degradation Kinetics HPLC->Kinetics Products Degradant Identification LCMS->Products Start This compound Start->Acid Start->Base Start->Neutral Start->Oxidative Start->Thermal Start->Photo

Caption: Workflow for conducting forced degradation studies.

Conclusion

This compound is a stable heterocyclic compound with moderate solubility in polar organic solvents and limited aqueous solubility. While specific quantitative data is sparse, its physicochemical profile can be reasonably predicted based on its structure and data from analogous compounds. The experimental protocols provided in this guide offer a framework for researchers to generate precise solubility and stability data tailored to their specific applications. Further studies are warranted to fully elucidate the quantitative solubility in a broader range of solvents and to identify the specific degradation pathways and products under various stress conditions. This will enable a more comprehensive understanding of its properties and facilitate its optimal use in drug development and other scientific endeavors.

References

Theoretical Insights into the Tautomeric Landscape of 4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science. Its utility is, however, nuanced by the phenomenon of prototropic tautomerism, which can significantly influence the molecule's physicochemical properties, including its dipole moment, hydrogen bonding capabilities, and ultimately its biological activity. This technical guide provides a comprehensive overview of the theoretical approaches used to study the tautomeric equilibrium of 4-methyl-1H-1,2,3-triazole, offering insights into the relative stability of its tautomers and the computational methodologies employed for their investigation.

The Tautomeric Equilibrium of 4-methyl-1,2,3-triazole

4-methyl-1,2,3-triazole primarily exists in a dynamic equilibrium between two major prototropic tautomers: this compound and 4-methyl-2H-1,2,3-triazole. The interconversion between these forms involves the migration of a proton between the nitrogen atoms of the triazole ring. While the 5-methyl-1H and 5-methyl-2H tautomers are also possible, they are energetically equivalent to their 4-methyl counterparts due to the symmetry of the parent ring upon rotation.

Theoretical studies on the parent 1,2,3-triazole and its substituted derivatives have consistently shown that the 2H-tautomer is generally the more stable form in the gas phase.[1][2][3] This preference is attributed to the electronic arrangement within the ring. The introduction of a methyl group, an electron-donating substituent, at the 4-position is expected to influence the electron density distribution and, consequently, the relative stabilities of the tautomers.

Computational_Workflow start 1. Model Building Construct 3D structures of 4-methyl-1H and 4-methyl-2H tautomers geom_opt 2. Geometry Optimization Optimize structures in gas phase and solvent (e.g., PCM model) start->geom_opt freq_calc 3. Frequency Calculation Confirm true energy minima and obtain thermochemical data geom_opt->freq_calc energy_calc 4. Single-Point Energy Calculation Calculate relative electronic energies, enthalpies, and Gibbs free energies freq_calc->energy_calc spec_pred 5. Spectroscopic Prediction (Optional) Calculate NMR shifts (GIAO) and UV-Vis spectra (TD-DFT) energy_calc->spec_pred analysis 6. Data Analysis Compare relative energies to determine tautomer populations energy_calc->analysis spec_pred->analysis

References

A Technical Guide to the Regioselective Synthesis of 4-Methyl-1H-1,2,3-Triazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and bioconjugation, prized for its stability and unique electronic properties. The synthesis of specifically substituted triazoles, such as 4-methyl-1H-1,2,3-triazole, presents a significant challenge in regioselectivity. The uncatalyzed Huisgen 1,3-dipolar cycloaddition of azides and alkynes typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating purification and resulting in lower yields of the desired product. This technical guide provides an in-depth analysis of modern catalytic systems that enable precise control over the regiochemical outcome of the azide-alkyne cycloaddition. We focus on the selective synthesis of the 1,4-regioisomer, leading to 4-methyl substituted triazoles, primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In contrast, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively yields the 1,5-regioisomer, is also discussed to provide a comprehensive understanding of regiocontrol. This paper details the reaction mechanisms, presents quantitative data from key experiments, and provides detailed protocols for the synthesis of these important heterocyclic compounds.

Introduction: The Challenge of Regioselectivity

The 1,2,3-triazole ring is a bioisostere for amide bonds and participates in favorable dipole-dipole and hydrogen bonding interactions, making it a highly valuable scaffold in drug design.[1] The classical method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne.[2][3] However, when using unsymmetrical alkynes like propyne, this reaction leads to a mixture of two constitutional isomers: the 1,4-disubstituted and the 1,5-disubstituted triazole.[2][4] For the synthesis of this compound and its N-substituted derivatives, this lack of selectivity is a significant drawback.

The advent of metal-catalyzed cycloadditions has revolutionized the synthesis of 1,2,3-triazoles, transforming it into a highly regioselective and efficient process, famously dubbed "click chemistry".[2][5] By selecting the appropriate metal catalyst, chemists can now dictate the reaction's outcome, selectively forming either the 1,4- or the 1,5-isomer. This guide will explore the two preeminent catalytic systems that govern this regioselectivity.

Catalyst-Controlled Regioselective Synthesis

The choice of metal catalyst is the primary factor in determining the regiochemical outcome of the azide-alkyne cycloaddition. Copper(I) catalysts exclusively yield the 1,4-disubstituted product, whereas specific Ruthenium(II) complexes provide the 1,5-disubstituted isomer with high fidelity.[6][7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of the 1,4-Regioisomer

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click reaction," renowned for its reliability, broad substrate scope, and exceptional regioselectivity for the 1,4-isomer.[4][6] The reaction proceeds under mild, often aqueous conditions, and is tolerant of a wide variety of functional groups.[6] This method is the most direct and efficient route to 4-methyl-1,2,3-triazole derivatives.

Mechanism of CuAAC

The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate.[5][8] This intermediate then reacts with the azide, proceeding through a six-membered copper(III) metallacycle before reductive elimination to furnish the 1,4-disubstituted triazole product.[5] The coordination of the azide to the copper acetylide complex dictates the regioselectivity of the reaction.

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Propyne Propyne (H-C≡C-CH₃) Cu_Acetylide π-Alkyne Complex & Copper(I) Acetylide Propyne->Cu_Acetylide Coordination & Deprotonation Azide Azide (R-N₃) Cu_Metallacycle Six-Membered Copper(III) Metallacycle Azide->Cu_Metallacycle Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Cu_Metallacycle Cycloaddition Triazole_1_4 1-R-4-methyl-1H-1,2,3-triazole (1,4-Regioisomer) Cu_Metallacycle->Triazole_1_4 Reductive Elimination Triazole_1_4->Cu_I Catalyst Regeneration

Figure 1: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data for CuAAC Reactions

The CuAAC reaction is characterized by high yields and near-perfect regioselectivity for the 1,4-isomer.

Catalyst SystemAlkyneAzideSolventTemp (°C)Time (h)Yield (%)Ratio (1,4:1,5)Reference
CuSO₄·5H₂O, Na AscorbatePhenylacetyleneBenzyl AzideH₂O/t-BuOHRT891>99:1[4]
CuI, DIPEAPhenylacetyleneBenzyl AzideTolueneMW, 700.2595>98:2[9]
Copper Tubing (Flow)VariousVariousDMF120<0.585-95>99:1[4]
Cu/Fe Bimetallic NPsPhenylacetyleneBenzyl AzideH₂ORT194>99:1[6]

Experimental Protocol: Synthesis of 4-Substituted-1H-1,2,3-Triazoles via in situ Hydrazoic Acid

This protocol, adapted from the work of Nádas et al., describes the synthesis of N-unsubstituted this compound by reacting propyne gas with hydrazoic acid (HN₃) generated in situ from sodium azide.[10]

  • Reagent Preparation: In a suitable pressure vessel, dissolve sodium azide (1.2 mmol) and a copper(I) catalyst such as CuI (0.05 mmol) in a mixture of methanol and water.

  • Acidification: Add a mild organic acid, such as formic acid (1.5 mmol), to the solution to slowly generate hydrazoic acid in situ.

  • Alkyne Addition: Purge the vessel with propyne gas and maintain a positive pressure.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, carefully vent the excess propyne gas in a fume hood. Quench the reaction mixture with a saturated solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Synthesis of the 1,5-Regioisomer

In contrast to the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles.[11][12] This reaction provides a powerful tool for accessing the alternative regioisomer, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The most common catalysts are pentamethylcyclopentadienyl ruthenium chloride complexes, such as [Cp*RuCl].[13][14]

Mechanism of RuAAC

The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed via an oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate.[11][12] In this intermediate, the initial C-N bond forms between the internal, more nucleophilic carbon of the terminal alkyne and the terminal, electrophilic nitrogen of the azide. Subsequent reductive elimination releases the 1,5-triazole product and regenerates the active catalyst.[11][14]

RuAAC_Mechanism cluster_reactants_ru Reactants cluster_intermediates_ru Intermediates cluster_product_ru Product Alkyne_Ru Terminal Alkyne (R'-C≡C-H) Ru_Vinylidene Ruthenium Vinylidene Alkyne_Ru->Ru_Vinylidene Azide_Ru Azide (R-N₃) Ruthenacycle Six-Membered Ruthenacycle Azide_Ru->Ruthenacycle Ru_II [Cp*RuCl] Catalyst Ru_II->Ru_Vinylidene Coordination Ru_Vinylidene->Ruthenacycle Oxidative Coupling Triazole_1_5 1-R-5-R'-1H-1,2,3-triazole (1,5-Regioisomer) Ruthenacycle->Triazole_1_5 Reductive Elimination Triazole_1_5->Ru_II Catalyst Regeneration

Figure 2: Simplified mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Quantitative Data for RuAAC Reactions

The RuAAC reaction demonstrates excellent regioselectivity for the 1,5-isomer across a range of substrates.

CatalystAlkyneAzideSolventTemp (°C)Time (h)Yield (%)Ratio (1,5:1,4)Reference
CpRuCl(PPh₃)₂PhenylacetyleneBenzyl AzideToluene80298>98:2[12][14]
CpRuCl(COD)PhenylacetyleneBenzyl AzideDCE450.592>99:1[15]
CpRuCl(NBD)1-HexyneBenzyl AzideDioxane100685>98:2[12]
[CpRuCl]₄PhenylacetyleneEthyl AzidoacetateBenzene60491>98:2[15]

Experimental Protocol: General Procedure for RuAAC

This generalized protocol is based on the procedure reported by Boren et al. for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[12][15]

  • Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the azide (1.0 equiv) and the terminal alkyne (1.05 equiv).

  • Catalyst Addition: Add the ruthenium catalyst, such as Cp*RuCl(COD) (1-2 mol%), to the vessel.

  • Solvent & Inert Atmosphere: Add an anhydrous solvent, typically 1,2-dichloroethane (DCE) or toluene, via syringe. Purge the vessel with an inert gas (e.g., Argon) and maintain a positive pressure.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 45-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or ¹H NMR spectroscopy. Reactions are often complete within 30 minutes to a few hours.[15]

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1,5-disubstituted 1,2,3-triazole.

Workflow for Regioselective Synthesis

The selection of a synthetic route to a specific methyl-substituted 1,2,3-triazole is dictated by the desired regioisomer. The following workflow illustrates the decision-making process.

Synthesis_Workflow Start Desired Product: Methyl-1,2,3-Triazole Decision What is the desired regioisomer? Start->Decision Path_1_4 4-Methyl Isomer (1,4-Disubstituted) Decision->Path_1_4 1,4 Path_1_5 5-Methyl Isomer (1,5-Disubstituted) Decision->Path_1_5 1,5 Method_CuAAC Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Path_1_4->Method_CuAAC Method_RuAAC Use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Path_1_5->Method_RuAAC Reactants_Cu Reactants: Propyne + R-N₃ Method_CuAAC->Reactants_Cu Reactants_Ru Reactants: Propyne + R-N₃ Method_RuAAC->Reactants_Ru Product_1_4 Product: 1-R-4-methyl-1,2,3-triazole Reactants_Cu->Product_1_4 Product_1_5 Product: 1-R-5-methyl-1,2,3-triazole Reactants_Ru->Product_1_5

Figure 3: Logical workflow for selecting a catalytic system for regioselective triazole synthesis.

Conclusion

The regioselective synthesis of this compound and its N-substituted derivatives is a solved problem in modern organic chemistry, thanks to the development of powerful catalytic systems. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides a robust and highly selective method for obtaining the 1,4-regioisomer, which corresponds to the 4-methyl substitution pattern. Conversely, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers complementary and equally high selectivity for the 1,5-regioisomer. The ability to access either isomer with high fidelity simply by choosing the appropriate metal catalyst provides researchers in drug discovery and materials science with unparalleled control over molecular design. The protocols and data presented in this guide offer a comprehensive resource for scientists aiming to incorporate these valuable heterocyclic motifs into their target molecules.

References

literature review of 4-methyl-1H-1,2,3-triazole and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-methyl-1H-1,2,3-triazole and its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry, largely due to its stability, synthetic accessibility via "click chemistry," and its ability to act as a pharmacophore that can engage in various biological interactions.[1][2] The 1,2,3-triazole ring is considered an excellent linker unit and can function as a bioisostere for amide, ester, or carboxylic acid groups, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This review focuses specifically on this compound and its analogs, exploring their synthesis, chemical properties, and diverse applications in drug discovery, with a particular emphasis on their potential as therapeutic agents. Derivatives of 1,2,3-triazoles have been reported to possess a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]

Synthesis of this compound and Analogs

The most prominent and efficient method for synthesizing 1,4-disubstituted-1H-1,2,3-triazoles, including the 4-methyl analogs, is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction involves the [3+2] cycloaddition between an organic azide and a terminal alkyne, specifically propyne or its derivatives to install the 4-methyl group. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[8][9]

Synthesis_Workflow General Workflow for CuAAC Synthesis Azide Organic Azide (R-N3) Reaction Reaction Mixture Azide->Reaction + Propyne Propyne (or substituted propyne) Propyne->Reaction + Catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate, CuI) Catalyst->Reaction catalyzes Solvent Solvent System (e.g., DMF/H2O, t-BuOH/H2O) Solvent->Reaction in Product This compound Analog Reaction->Product yields

Caption: General workflow for the CuAAC synthesis of 4-methyl-1,2,3-triazole analogs.

Experimental Protocols

General Protocol for Copper-Catalyzed Synthesis of 1,4-Disubstituted-1H-1,2,3-triazoles:

A widely adopted method for synthesizing 1,2,3-triazole derivatives involves the CuAAC reaction. The following is a representative protocol adapted from the literature.[4]

  • Reactant Preparation : A mixture is prepared containing the respective propargyl substrate (1.0 eq), the desired aryl azide derivative (1.0 eq), sodium ascorbate (0.1 eq), and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.025 eq).

  • Solvent Addition : The reactants are dissolved in a solvent mixture, typically dimethylformamide (DMF) and water (H₂O) in a 6:1 ratio.

  • Reaction Condition : The mixture is stirred at a controlled temperature, often between 60–70 °C.

  • Monitoring : The reaction progress is monitored using Thin-Layer Chromatography (TLC).

  • Work-up : Upon completion, the reaction mixture is quenched by pouring it into water.

  • Extraction : The product is extracted from the aqueous mixture using an organic solvent, such as ethyl acetate, performed multiple times to ensure complete extraction.

  • Purification : The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the final 1,2,3-triazole product.

Synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-4-phenyl-1H-1,2,3-triazole via Click Chemistry:

This protocol demonstrates a solvent-free click chemistry reaction.[7]

  • Catalyst Preparation : Weigh 24 mg of the catalyst, bromotris(triphenylphosphine)copper(I), and add it to a 20 mL pre-weighed vial.

  • Reagent Addition : Using a micropipette, transfer 62 µL of benzyl azide and 55 µL of phenylacetylene to the vial containing the catalyst.

  • Reaction : Allow the reaction to proceed under mild aerobic conditions. No external solvent is added at this stage.

  • Work-up : After the reaction is complete, the mixture is worked up. Ethyl acetate is added to dissolve the product.

  • Solvent Removal : The ethyl acetate is removed either by gentle heating or, more efficiently, by rotary evaporation to yield an oily mixture.

  • Solidification & Collection : Methyl tert-butyl ether (MTBE) is added to the oily residue to help solidify the triazole product. The solid product is then collected using vacuum filtration.

  • Confirmation : The identity and purity of the obtained product are confirmed using Infrared (IR) spectroscopy and melting point analysis.

Applications in Medicinal Chemistry

Analogs of this compound have been investigated for a variety of therapeutic applications, demonstrating a broad spectrum of biological activities. The triazole core acts as a versatile scaffold, allowing for substitutions that can be tailored to interact with specific biological targets.

Anticancer Activity

Numerous 1,2,3-triazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action often involves the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival.

Table 1: Cytotoxic Activity of Selected 1,2,3-Triazole Analogs

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
3 HT-29 (Colon) 1.5 (normoxic), 0.01 (hypoxic) [3]
16 A549 (Lung) 7.72 [3]
16 HCT-116 (Colon) 7.13 [3]
16 MCF-7 (Breast) 11.67 [3]
7 HepG-2 (Liver) 12.22 [4]
7 HCT-116 (Colon) 14.16 [4]
7 MCF-7 (Breast) 14.64 [4]
9 MCF-7 (Breast) 1.1 [10]
9 HCT-116 (Colon) 2.6 [10]

| 9 | HepG2 (Liver) | 1.4 |[10] |

Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Some triazole analogs of Combretastatin A-4, a potent natural anticancer agent, have been developed as microtubule-binding agents.[11] These compounds aim to mimic the cis-olefinic bond of the parent compound with the stable triazole ring, thereby inhibiting tubulin polymerization, a critical process for cell division.

EGFR_Inhibition Mechanism of EGFR Inhibition cluster_0 EGFR EGFR Active Site Phosphorylation Phosphorylation EGFR->Phosphorylation phosphorylates Block X Triazole Triazole Analog (Inhibitor) Triazole->EGFR binds to ATP ATP ATP->EGFR Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Block->Phosphorylation Inhibits

Caption: Binding of a triazole inhibitor to the EGFR active site prevents substrate phosphorylation.

Antimicrobial and Antifungal Activity

The triazole scaffold is a key component in several clinically used antifungal drugs, such as fluconazole.[1][12] Researchers have developed novel triazole analogs with potent activity against various bacterial and fungal pathogens. These compounds often exert their effect by inhibiting essential microbial enzymes. For instance, many antifungal triazoles target lanosterol 14α-demethylase (CYP51), an enzyme critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]

Table 2: Antimicrobial/Antifungal Activity of Selected Triazole Analogs

Compound Class Pathogen Activity Metric Value Reference
Ofloxacin analogs E. coli, Gram-positive pathogens MIC 0.25 - 1 µg/mL [12]
4-amino-5-aryl-4H-1,2,4-triazoles E. coli Zone of Inhibition 14 - 22 mm [12]
1,2,4-triazole derivatives (8d) Physalospora piricola EC₅₀ 10.808 µg/mL [13]

| 1,2,4-triazole derivatives (8k) | Physalospora piricola | EC₅₀ | 10.126 µg/mL |[13] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives a half-maximal response.

Enzyme Inhibition

Beyond antimicrobial and anticancer applications, 1,2,3-triazole derivatives have been explored as inhibitors for various enzymes. A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their potential to inhibit carbonic anhydrase-II, an enzyme implicated in several physiological and pathological processes.[14] Molecular docking studies suggested that these compounds could bind directly to the active site residues of the enzyme.[14]

Key Biological Assay Protocols

MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a measure of cell viability and proliferation. It is widely used to screen the cytotoxic potential of chemical compounds.[15]

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density (e.g., 5×10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment : The cells are then treated with various concentrations of the synthesized triazole compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for another 4 hours.

  • Formazan Solubilization : The MTT solution is removed, and a solvent like dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a highly valuable and versatile class of compounds in medicinal chemistry. The efficiency and robustness of their synthesis, primarily through CuAAC click chemistry, allow for the rapid generation of diverse chemical libraries for biological screening. The literature clearly demonstrates their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, with several analogs showing potency comparable or superior to existing drugs in preclinical studies.

Future research should focus on optimizing the lead compounds identified in these studies to improve their efficacy, selectivity, and pharmacokinetic profiles. A deeper investigation into their mechanisms of action, using techniques like molecular docking and in vitro enzymatic assays, will be crucial for rational drug design. Furthermore, exploring novel therapeutic areas for these compounds could unveil new applications. The continued development of this compound derivatives holds significant promise for the discovery of next-generation therapeutic agents.

References

A Technical Guide to the Biological Activities of 4-Substituted-1H-1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, recognized for its stability and capacity to engage in various biological interactions. This technical guide provides an in-depth overview of the potential biological activities of C4-substituted-1H-1,2,3-triazole derivatives. While specific research on 4-methyl substituted derivatives is limited, this paper broadens the scope to include various C4-substituted analogues, summarizing their demonstrated anticancer, antimicrobial, and anti-inflammatory properties. The document includes structured tables of quantitative biological data, detailed experimental protocols for key assays, and visualizations of synthetic and experimental workflows to support drug discovery and development efforts.

Introduction

The 1,2,3-triazole ring is a key building block in the development of new therapeutic agents, largely due to its favorable chemical properties and the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which allows for its efficient and regioselective synthesis. These five-membered heterocyclic compounds are bioisosteres for amide bonds, are metabolically stable, and can form hydrogen bonds, enhancing their interaction with biological targets.[1] Consequently, 1,2,3-triazole derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3][4]

This guide focuses on derivatives of 1H-1,2,3-triazole substituted at the 4-position. While the initial focus was on the 4-methyl substitution, a review of the literature indicates that research is more extensive across a variety of substituents at this position. Structure-activity relationship (SAR) studies have suggested that substitution at the C4 position of the triazole ring is crucial for modulating biological activity. For instance, in some series, a methyl group on the triazole motif has been found to be advantageous for antiproliferative activity.[2] This document consolidates the available quantitative data and methodologies to serve as a comprehensive resource for researchers in the field.

Biological Activities and Quantitative Data

The biological potential of 4-substituted-1,2,3-triazole derivatives is diverse. The following sections summarize the key findings and present quantitative data for direct comparison.

Anticancer Activity

Numerous 1,2,3-triazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways, leading to cell cycle arrest and apoptosis.[2]

Compound Series/ReferenceTarget Cell LineIC50 (µM)Reference DrugRef. Drug IC50 (µM)Citation
Coumarin-Triazole Hybrids A549 (Lung)2.97Cisplatin24.15[2]
A549 (Lung)4.78Cisplatin24.15[2]
Chalcone-Triazole Hybrids A549 (Lung)8.67Doxorubicin3.24[2]
A549 (Lung)9.74Doxorubicin3.24[2]
Etodolac-Triazole Hybrids A549 (Lung)3.29Doxorubicin3.30[2]
1,2,3-Triazole Derivatives MCF-7 (Breast)39.3 - >54.6Doxorubicin1.9[5]
HepG2 (Liver)>50Doxorubicin0.2[5]
N-phenylmaleimide-Triazoles MDA-MB-231 (Breast)2.429--[6]
MDA-MB-231 (Breast)2.542--[6]
Antimicrobial Activity

The 1,2,3-triazole scaffold is present in several antimicrobial agents. Derivatives have shown activity against both bacterial and fungal pathogens. Their mechanism can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or other vital cellular processes.

Compound Series/ReferenceTarget OrganismMIC (µg/mL)Reference DrugRef. Drug MIC (µg/mL)Citation
Thymol-Triazole Hybrid (Comp. 9) MRSA< 100Ampicillin-[7]
Quinolinone-Triazole Hybrids S. aureus> 50--[3]
E. coli> 50--[3]
Carbohydrate-Triazole Hybrids S. aureus12.5 - 50--[8]
C. albicans250 - 500--[8]
Anti-inflammatory Activity

Derivatives of triazoles have been explored for their potential to mitigate inflammation. The primary mechanism often involves the inhibition of inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).[3]

Compound Series/ReferenceAssayInhibition (%)Dose/IC50 (µM)Reference DrugRef. Drug ActivityCitation
Phthalimide-Triazole (3b) Carrageenan-induced edema69%-Indomethacin-[9]
Phthalimide-Triazole (5c) Carrageenan-induced edema56.2%-Indomethacin-[9]
Quinolinone-Triazole (5a) Lipoxygenase (LOX) Inhibition-10.0--[3]
Quinolinone Precursor (4c) Lipoxygenase (LOX) Inhibition-22.5--[3]

Methodologies and Experimental Protocols

The evaluation of biological activity relies on standardized and reproducible experimental protocols. This section details the core methodologies cited for assessing the anticancer, antimicrobial, and anti-inflammatory potential of 4-substituted-1,2,3-triazole derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically, typically between 550 and 600 nm.

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for a specified period (typically 24 to 72 hours). Include wells for untreated cells (negative control) and a positive control (a known cytotoxic agent).

  • MTT Addition: Following treatment, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15] The MIC is the lowest concentration of the agent that prevents the visible growth of the microorganism after overnight incubation.[16]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium within a 96-well microtiter plate. Growth is assessed by observing turbidity.[15]

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a sterile liquid broth (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from an 18-24 hour culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[17] Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[14]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound in which there is no visible turbidity (i.e., no bacterial growth).[16]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model is a widely used in vivo assay for screening the acute anti-inflammatory activity of new compounds.[19]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent (typically a rat) induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling).[19] The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Detailed Protocol:

  • Animal Grouping: Divide animals (e.g., Wistar rats) into groups: a negative control group (vehicle), a positive control group (a standard NSAID like Indomethacin), and test groups for different doses of the triazole derivative.[20]

  • Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) typically 30-60 minutes before the carrageenan injection.[20]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each animal.[21]

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (time 0) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[20]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups relative to the negative control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, aiding in comprehension and experimental design.

Synthesis Workflow: CuAAC (Click Chemistry)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common and efficient method for synthesizing 1,4-disubstituted-1H-1,2,3-triazoles.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions Alkyne Terminal Alkyne (R1-C≡CH) Product 1,4-Disubstituted 1,2,3-Triazole Alkyne->Product [3+2] Cycloaddition Azide Organic Azide (R2-N3) Azide->Product Catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Catalyst->Product Solvent Solvent (e.g., tBuOH/H2O) Solvent->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization G Start Start: Select Cancer Cell Lines Step1 1. Cell Seeding (96-well plate) Start->Step1 Step2 2. Compound Treatment (Serial Dilutions) Step1->Step2 Step3 3. Incubation (24-72 hours) Step2->Step3 Step4 4. MTT Assay Step3->Step4 Step5 5. Absorbance Reading (Spectrophotometer) Step4->Step5 Step6 6. Data Analysis (Calculate IC50) Step5->Step6 End End: Identify Hit Compounds Step6->End G cluster_pathway Biological Pathway Substrate Substrate Enzyme Target Enzyme (e.g., COX-2, Kinase) Substrate->Enzyme Product Biological Product (e.g., Pro-inflammatory mediator) Disease Disease Progression (Inflammation, Cancer) Product->Disease Leads to Disease State Enzyme->Product Catalysis Inhibitor 4-Substituted 1,2,3-Triazole Derivative Inhibitor->Block

References

Methodological & Application

Application Notes and Protocols: Copper-Catalyzed Synthesis of 4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 4-methyl-1H-1,2,3-triazole via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry."[1][2] The protocol describes a one-pot reaction utilizing propyne and sodium azide, with in situ generation of the catalytically active Cu(I) species. This method is highly efficient, regioselective, and proceeds under mild conditions, making it a valuable tool in medicinal chemistry and materials science for the construction of the 1,2,3-triazole scaffold.[3][4]

Reaction Scheme

The copper-catalyzed reaction unites a terminal alkyne (propyne) and an azide (generated in situ from sodium azide) to exclusively form the 1,4-disubstituted triazole product.[3]

Comparative Data of CuAAC Protocols

The following table summarizes various conditions reported for the copper-catalyzed synthesis of 4-substituted-1H-1,2,3-triazoles, providing a comparative overview of catalysts, solvents, and reaction conditions.

Alkyne SubstrateCopper SourceLigand/AdditiveReducing AgentSolvent SystemTemp. (°C)Yield (%)Reference
Terminal AlkynesCuSO₄·5H₂O (5 mol%)Polydentate N-donor ligandSodium AscorbateMethanol/WaterRoom TempHigh[5]
PhenylacetyleneCuCl (5 mol%)Formic AcidSodium AscorbateMethanol/WaterRoom Temp~70-80[5]
Propargyl AlcoholCuI (1-2 mol%)DIPEA / HOAc-CH₃CNRoom TempHigh[1]
Terminal AlkynesCuI (10 mol%)--Et₃N / THFRoom TempGood[6][7]
Azide/Alkyne[Cp*RuCl(cod)]--Toluene40-5045-85[8]
Various AlkynesCuSO₄·5H₂OTBTASodium AscorbateTHF/H₂ORoom Temp>90[9]

Note: This table presents a selection of conditions to illustrate the versatility of the CuAAC reaction. Yields are substrate-dependent.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 4-substituted-1H-1,2,3-triazoles.[5]

Materials and Equipment
  • Reagents:

    • Sodium azide (NaN₃)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Acetic acid (or Formic acid)

    • Propyne (gas) or a suitable precursor

    • Methanol (MeOH)

    • Deionized water (H₂O)

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

    • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Two-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Gas inlet tube or balloon filled with propyne

    • Condenser (optional, depending on scale and temperature)

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Silica gel for column chromatography

Safety Precautions
  • Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Avoid contact with metals like copper, lead, and brass, especially in drain lines. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Hydrazoic acid (HN₃), generated in situ, is also toxic and explosive. The reaction should be performed in a fume hood, and the concentration of HN₃ should be kept low by the slow addition of acid.[10]

  • Propyne is a flammable gas. Ensure there are no ignition sources nearby.

Procedure
  • Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.1 mmol, 1.1 eq.) in a solvent mixture of methanol (15 mL) and water (15 mL).

  • Catalyst Preparation: To the stirring solution, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) followed by sodium ascorbate (0.10 mmol, 10 mol%). The solution should change color, indicating the reduction of Cu(II) to the catalytically active Cu(I).

  • Addition of Reactants: Begin bubbling propyne gas (1.0 mmol, 1.0 eq.) slowly through the reaction mixture using a gas inlet tube. Alternatively, if using a propyne precursor, add it at this stage.

  • Initiation of Cycloaddition: Slowly add acetic acid (1.1 mmol, 1.1 eq.) dropwise to the mixture. The acid facilitates the in situ formation of hydrazoic acid from sodium azide.[5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkyne has been consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis protocol, from combining the reagents to the final purified product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Dissolve NaN3 in MeOH/H2O Catalyst Add CuSO4.5H2O & Sodium Ascorbate Reagents->Catalyst AddAlkyne Introduce Propyne Catalyst->AddAlkyne AddAcid Add Acetic Acid AddAlkyne->AddAcid Stir Stir at Room Temp (12-24h) AddAcid->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with DCM/EtOAc Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of this compound.

Proposed Catalytic Cycle

The diagram below outlines the proposed mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5]

G CuI Cu(I) Catalyst CuAcetylide Cu(I)-Acetylide Intermediate CuI->CuAcetylide + Propyne Propyne H-C≡C-CH3 SixMembered Six-Membered Copper Intermediate CuAcetylide->SixMembered + Azide Azide H-N3 CuTriazolide Copper(I) Triazolide SixMembered->CuTriazolide Ring Contraction CuTriazolide->CuI Regeneration Product This compound CuTriazolide->Product + H+ ProtonSource H+

Caption: Proposed catalytic cycle for the CuAAC reaction.

References

Application Notes and Protocols for 4-methyl-1H-1,2,3-triazole in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-methyl-1H-1,2,3-triazole cores in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful ligation technique enables the efficient and specific formation of 1,4-disubstituted 4-methyl-1H-1,2,3-triazoles, which are valuable scaffolds in drug discovery and bioconjugation.

The this compound moiety, synthesized through the reaction of an azide with propyne or a propargylated substrate, offers a stable, metabolically robust linker and pharmacophore.[1] Its derivatives have shown significant potential in various therapeutic areas, including as antimicrobial and anticancer agents.[2]

Core Concepts and Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and versatile click reaction that proceeds under mild conditions, tolerates a wide range of functional groups, and provides high yields of the 1,4-disubstituted triazole isomer exclusively.[3][4] The introduction of a methyl group at the 4-position of the triazole ring can influence the molecule's conformational properties and its interactions with biological targets.

Key Applications:

  • Drug Discovery: The 4-methyl-1,2,3-triazole scaffold is a key building block in the synthesis of novel therapeutic agents. Its isosteric resemblance to the amide bond, coupled with enhanced metabolic stability, makes it an attractive feature in medicinal chemistry.[1][2] For instance, derivatives of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl have been synthesized and evaluated for their promising in vitro antitubercular activity against Mycobacterium tuberculosis.[1]

  • Bioconjugation: The bioorthogonal nature of the CuAAC reaction allows for the precise covalent labeling of biomolecules, such as proteins and nucleic acids, with probes or tags containing a 4-methyl-1,2,3-triazole linker.[3]

  • Material Science: The stable and rigid nature of the triazole ring makes it a valuable component in the construction of functional polymers and materials.[4]

Experimental Protocols

The following protocols are based on the successful synthesis of 1-aryl-4-methyl-1H-1,2,3-triazoles and can be adapted for various substrates.

Protocol 1: Synthesis of 1-Aryl-4-methyl-1H-1,2,3-triazoles

This protocol describes the synthesis of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, as reported by Kumar et al. (2016).[1]

Materials:

  • Dihydropyrimidinone bearing a terminal alkynyl group (propargylated)

  • Substituted aryl azide

  • Copper(II) acetate (Cu(OAc)₂)

  • Sodium ascorbate

  • Acetone

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve the dihydropyrimidinone bearing a terminal alkynyl group in a 1:2 mixture of acetone and water.

  • Add the substituted aryl azide to the solution.

  • Add a catalytic amount of copper(II) acetate.

  • Add sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.

Data Presentation

The following table summarizes the yields for the synthesis of various (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives.

CompoundAryl SubstituentYield (%)
7a 4-(Trifluoromethyl)phenyl92
7c 4-(Trifluoromethyl)phenyl90
7e 4-(Trifluoromethyl)phenyl88
7j 4-Fluorophenyl95
7l 4-Fluorophenyl91

Data extracted from Kumar et al., 2016.[1]

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Synthesis of 1-Aryl-4-methyl-1H-1,2,3-triazoles reagents Reactants: - Propargylated Dihydropyrimidinone - Substituted Aryl Azide reaction Click Reaction (Room Temperature) reagents->reaction catalyst Catalyst System: - Cu(OAc)₂ - Sodium Ascorbate catalyst->reaction solvent Solvent: Acetone/Water (1:2) solvent->reaction workup Work-up & Purification: - Filtration - Recrystallization reaction->workup product Product: 1-Aryl-4-methyl-1H-1,2,3-triazole Derivative workup->product

Caption: Synthesis of 1-Aryl-4-methyl-1H-1,2,3-triazoles.

Potential Signaling Pathway Inhibition in Mycobacterium tuberculosis

Triazole derivatives have been identified as potential inhibitors of various pathways essential for the survival of Mycobacterium tuberculosis. One such pathway is the tryptophan biosynthesis pathway, which is crucial for the bacterium's survival in the host.

signaling_pathway Hypothesized Inhibition of Tryptophan Biosynthesis in M. tuberculosis inhibitor 4-Methyl-1,2,3-Triazole Derivative trp_synthase Tryptophan Synthase (TrpAB) inhibitor->trp_synthase Inhibition tryptophan Tryptophan trp_synthase->tryptophan chorismate Chorismate anthranilate Anthranilate chorismate->anthranilate TrpE prpp PRPP anthranilate->prpp TrpD cdrp CDRP prpp->cdrp igp Indole-3-glycerol phosphate cdrp->igp TrpF indole Indole igp->indole TrpA indole->tryptophan TrpB serine Serine serine->tryptophan TrpB survival Bacterial Survival & Proliferation tryptophan->survival

Caption: Inhibition of Tryptophan Biosynthesis Pathway.

References

Applications of 4-Methyl-1H-1,2,3-Triazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole character. The 4-methyl-1H-1,2,3-triazole, in particular, serves as a versatile building block in the design of novel therapeutic agents. Its synthesis is readily achieved through the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This five-membered ring system is often employed as a bioisostere for amide bonds, enhancing the pharmacokinetic properties of drug candidates.[1] This document provides an overview of its applications, quantitative data on its biological activities, and detailed protocols for its synthesis and evaluation.

Applications in Drug Discovery

Derivatives of the 4-methyl-1,2,3-triazole core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Compounds incorporating the 4-methyl-1,2,3-triazole moiety have shown significant cytotoxicity against various human cancer cell lines. The triazole ring often acts as a linker, connecting different pharmacophores to create hybrid molecules with enhanced potency and selectivity.

Table 1: Anticancer Activity of Selected Triazole Derivatives

Compound Target Cell Line Assay IC₅₀ (µM) Reference
1,2,3-Triazole-Coumarin Hybrid (4a) A549 (Lung Carcinoma) MTT 2.97 [2]
1,2,3-Triazole-Coumarin Hybrid (4b) A549 (Lung Carcinoma) MTT 4.78 [2]
1,2,3-Triazole-Chalcone Hybrid (7a) A549 (Lung Carcinoma) MTT 8.67 [2]
1,2,3-Triazole-Chalcone Hybrid (7c) A549 (Lung Carcinoma) MTT 9.74 [2]
1,2,3-Triazole-Oxadiazole-Triazine Hybrid (9d) PC3 (Prostate Cancer) MTT 0.17 ± 0.063 [3]
1,2,3-Triazole-Oxadiazole-Triazine Hybrid (9d) A549 (Lung Carcinoma) MTT 0.19 ± 0.075 [3]
1,2,3-Triazole-Oxadiazole-Triazine Hybrid (9d) MCF-7 (Breast Cancer) MTT 0.51 ± 0.083 [3]
1,2,3-Triazole-Oxadiazole-Triazine Hybrid (9d) DU-145 (Prostate Cancer) MTT 0.16 ± 0.083 [3]

| Tetrahydrocurcumin-1,2,3-Triazole Hybrid (4g) | HCT-116 (Colon Carcinoma) | MTT | 1.09 ± 0.17 |[4] |

Note: The table includes data for various 1,2,3-triazole derivatives to illustrate the potential of the scaffold. Specific data for 4-methyl derivatives should be evaluated on a case-by-case basis.

Antimicrobial Activity

The triazole nucleus is a key component of several antifungal drugs. Novel derivatives containing the 4-methyl-1,2,3-triazole ring are being explored for their potential to combat resistant bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

Compound Target Organism Assay MIC (µg/mL) Reference
Metronidazole-1,2,3-Triazole Hybrid (5b) S. aureus Broth Microdilution > 64 [5]
Metronidazole-1,2,3-Triazole Hybrid (5c) S. aureus Broth Microdilution > 64 [5]
Azithromycin-1,2,3-Triazole Hybrid (17) MRSA Broth Microdilution 16 [6]
4-Amino-1,2,4-Triazole Derivative (15) E. coli Broth Microdilution 5 [7]
Schiff Base of 1,2,4-Triazole (46a) S. aureus Broth Microdilution 3.125 [8]

| Schiff Base of 1,2,4-Triazole (47d) | C. albicans | Broth Microdilution | 3.125 |[8] |

Note: MIC stands for Minimum Inhibitory Concentration. This table showcases the broad antimicrobial potential of the triazole scaffold.

Enzyme Inhibition

The structural features of the 4-methyl-1,2,3-triazole ring allow it to interact with the active sites of various enzymes, making it a valuable scaffold for the design of enzyme inhibitors for therapeutic intervention in diseases like Alzheimer's and diabetes.

Table 3: Enzyme Inhibitory Activity of Selected 4-Methyl-1,2,4-Triazole Derivatives

Compound Target Enzyme IC₅₀ (µM) Reference
Azinane-Triazole Derivative (12d) Acetylcholinesterase (AChE) 0.73 ± 0.54 [9]
Azinane-Triazole Derivative (12m) Acetylcholinesterase (AChE) 0.017 ± 0.53 [9]
Azinane-Triazole Derivative (12d) Butyrylcholinesterase (BChE) Not Potent [9]
Azinane-Triazole Derivative (12m) Butyrylcholinesterase (BChE) 0.038 ± 0.50 [9]
Azinane-Triazole Derivative (12d) α-Glucosidase 36.74 ± 1.24 [9]
Azinane-Triazole Derivative (12n) α-Glucosidase Not specified, but most active [9]
Carbonic Anhydrase Inhibitor (7b) Carbonic Anhydrase-II 13.8 ± 0.63 [10]

| Carbonic Anhydrase Inhibitor (9e) | Carbonic Anhydrase-II | 18.1 ± 1.31 |[10] |

Note: This table highlights the potent and selective inhibitory activity of triazole derivatives against various enzymes.

Visualized Workflows and Pathways

The following diagrams illustrate the general synthesis, experimental evaluation, and a potential mechanism of action for this compound derivatives.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product & Purification start1 Terminal Alkyne (e.g., Propyne) reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) start1->reaction start2 Organic Azide (R-N3) start2->reaction product 4-Methyl-1-Substituted- 1H-1,2,3-Triazole reaction->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Synthetic workflow for 4-methyl-1H-1,2,3-triazoles.

A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with Triazole Compounds (Varying Conc.) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and IC50 Values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Triazole Derivative Inhibitor->RAF

Caption: Potential inhibition of the RAF/MEK/ERK signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1-Aryl-1H-1,2,3-Triazole via CuAAC

This protocol describes a general method for the copper(I)-catalyzed cycloaddition of an aryl azide with propyne to yield a 4-methyl-1-aryl-1H-1,2,3-triazole.

Materials:

  • Aryl azide (1.0 eq)

  • Terminal alkyne (e.g., propyne gas or a suitable precursor) (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the aryl azide (1.0 eq) and dissolve it in the chosen solvent (e.g., MeCN).

  • Add triethylamine or DIPEA (2.0 eq) to the solution.

  • Add Copper(I) iodide (0.1 eq) to the mixture. The mixture may change color, indicating the formation of the copper catalyst complex.

  • If using propyne gas, bubble it through the stirred reaction mixture for 5-10 minutes. If using a liquid alkyne, add it dropwise (1.2 eq).

  • Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl (to remove copper salts), deionized water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-methyl-1-aryl-1H-1,2,3-triazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Anticancer Evaluation using MTT Assay

This protocol outlines the measurement of cell viability in response to treatment with triazole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • Human cancer cell line of choice (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • 4-methyl-1,2,3-triazole derivatives dissolved in DMSO (stock solutions)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA, and resuspend them in a complete medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole compounds in a complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include wells with medium only (blank) and medium with 0.5% DMSO (vehicle control).

  • Incubation: Incubate the plate for another 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of triazole derivatives against bacterial strains using the broth microdilution method.

Materials:

  • Bacterial strain of choice (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom plates

  • 4-methyl-1,2,3-triazole derivatives dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Preparation: In a 96-well plate, add 50 µL of sterile MHB to all wells. Add 50 µL of the stock solution of the triazole compound (e.g., at 256 µg/mL in MHB with 2% DMSO) to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to create a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). Discard the final 50 µL from the last column.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of ~7.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (wells with bacteria and a standard antibiotic), a negative/sterility control (wells with medium only), and a growth control (wells with bacteria and medium containing DMSO).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.

References

Application Notes and Protocols for 4-methyl-1H-1,2,3-triazole as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-methyl-1H-1,2,3-triazole as a versatile ligand for the synthesis of metal complexes. The document details the synthesis of the ligand and its subsequent complexation with various metal ions, summarizes their key characteristics, and outlines their potential applications, particularly in the fields of medicinal chemistry and catalysis. Detailed experimental protocols and data are provided to facilitate the replication and further investigation of these compounds.

Introduction

1,2,3-triazoles have emerged as a significant class of N-heterocyclic ligands in coordination chemistry, largely due to their straightforward and highly efficient synthesis via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry.[1][2] The resulting 1,4-disubstituted 1,2,3-triazoles are robust and versatile ligands, capable of coordinating to a wide range of metal ions through their nitrogen donor atoms.[3][4] The this compound, specifically, offers a simple yet effective scaffold for the construction of novel metal complexes with diverse applications.

The coordination of this compound to metal centers can lead to the formation of complexes with interesting photophysical, catalytic, and biological properties.[5] Metal complexes derived from triazole ligands have been investigated for their potential as luminescent materials, catalysts for organic transformations, and as therapeutic agents with antimicrobial and anticancer activities.[6][7] The chelation of the triazole ligand to a metal ion can enhance the biological activity compared to the free ligand.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound and its Representative Metal Complexes
CompoundFormulaMolar Mass ( g/mol )ColorMelting Point (°C)Yield (%)
This compoundC₃H₅N₃83.09[8]White solid->90
[Cu(this compound)₂(OAc)₂]C₁₀H₁₆CuN₆O₄379.82Blue>300~80
[Co(this compound)₂(OAc)₂]C₁₀H₁₆CoN₆O₄375.21Pink>300~85
[Ni(this compound)₂(OAc)₂]C₁₀H₁₆N₆NiO₄374.97Green>300~80

Data for metal complexes are representative and can vary based on the specific synthesis conditions.

Table 2: Spectroscopic Data for a Representative this compound Metal Complex: [Cu(this compound)₂(OAc)₂]
TechniqueKey Peaks/SignalsInterpretation
**FT-IR (cm⁻¹) **~1580 (C=N stretch), ~1410 & ~1340 (COO⁻ stretches), ~560 (Cu-O), ~470 (Cu-N)Coordination of the triazole nitrogen and acetate oxygen to the copper center.
¹H-NMR (DMSO-d₆, δ ppm) ~2.3 (s, 6H, -CH₃ of triazole), ~7.8 (s, 2H, C-H of triazole), ~1.9 (s, 6H, -CH₃ of acetate)Presence of both this compound and acetate ligands in the complex.
UV-Vis (nm) ~650-700d-d transition of the Cu(II) ion in a distorted octahedral or square planar geometry.

Spectroscopic data are illustrative and can be influenced by the solvent and specific complex structure.

Table 3: In Vitro Biological Activity of Representative Triazole-Metal Complexes
CompoundTest Organism/Cell LineActivity MetricResult
[Cu(triazole derivative)₂(OAc)₂]E. coli (antibacterial)Zone of Inhibition (mm)15-20
[Co(triazole derivative)₂(OAc)₂]S. aureus (antibacterial)Zone of Inhibition (mm)12-18
[Ni(triazole derivative)₂(OAc)₂]C. albicans (antifungal)Zone of Inhibition (mm)10-15
[Ru(triazole derivative)₂(arene)]ClMCF-7 (human breast cancer)IC₅₀ (µM)5-15
[Ir(triazole derivative)₂(ppy)]PF₆A549 (human lung cancer)IC₅₀ (µM)1-10

Data presented are generalized from studies on various 1,2,3-triazole metal complexes and indicate potential activity. Specific values for this compound complexes would require dedicated biological screening.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the well-established Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[9]

Materials:

  • Sodium azide (NaN₃)

  • Propyne (gas or condensed)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve sodium azide (1.1 eq.) in a 1:1 mixture of water and tert-butanol.

  • Add a solution of copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.1 eq.) in water to the flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Bubble propyne gas (1.0 eq.) through the solution for 1-2 hours, or add condensed propyne dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Protocol 2: Synthesis of a Metal Complex with this compound (e.g., [Cu(this compound)₂(OAc)₂])

This protocol describes a general method for the synthesis of a metal complex.[10][11]

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve this compound (2.0 eq.) in methanol in a round-bottom flask.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq.) in methanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.

  • A color change should be observed, and a precipitate may form.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold methanol and then with diethyl ether.

  • Dry the resulting solid in a desiccator to obtain the final complex.

Characterization: The synthesized ligand and its metal complexes should be characterized by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Fourier-Transform Infrared (FT-IR) spectroscopy

  • Ultraviolet-Visible (UV-Vis) spectroscopy

  • Elemental Analysis (CHN)

  • Mass Spectrometry (MS)

  • Single-crystal X-ray diffraction (for structural elucidation)

Visualizations

experimental_workflow start Start Materials: - Sodium Azide - Propyne synthesis_ligand Synthesis of This compound start->synthesis_ligand cu_catalyst Catalyst System: - CuSO4.5H2O - Sodium Ascorbate cu_catalyst->synthesis_ligand purification_ligand Purification (Extraction & Column Chromatography) synthesis_ligand->purification_ligand ligand This compound purification_ligand->ligand synthesis_complex Complexation Reaction ligand->synthesis_complex metal_salt Metal Salt (e.g., Cu(OAc)2.H2O) metal_salt->synthesis_complex purification_complex Purification (Filtration & Washing) synthesis_complex->purification_complex complex Metal Complex purification_complex->complex characterization Characterization (NMR, IR, UV-Vis, etc.) complex->characterization

Caption: Workflow for the synthesis and characterization of metal complexes.

signaling_pathway complex Triazole-Metal Complex cell_membrane Cell Membrane complex->cell_membrane Cellular Uptake ros ↑ Reactive Oxygen Species (ROS) cell_membrane->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by metal complexes.

References

experimental procedure for gram-scale synthesis of 4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Gram-Scale Synthesis of 4-methyl-1H-1,2,3-triazole

Introduction

This compound is a valuable heterocyclic compound with applications in medicinal chemistry, materials science, and as a building block in organic synthesis. This application note provides a detailed experimental protocol for the gram-scale synthesis of this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The described procedure is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Scheme

The synthesis of this compound is achieved through the [3+2] cycloaddition of propyne with sodium azide, catalyzed by a copper(I) species generated in situ from copper(II) sulfate and a reducing agent, sodium ascorbate.

Overall Reaction:

Experimental Protocol

Materials and Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Dropping funnel

  • Thermometer

  • Nitrogen inlet

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Propyne gas or a suitable propyne surrogate

  • Sodium azide (NaN3)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet is assembled. The setup is flushed with nitrogen.

  • Reagent Preparation: In the flask, sodium azide (6.5 g, 100 mmol) and copper(II) sulfate pentahydrate (1.25 g, 5 mmol) are dissolved in a mixture of deionized water (50 mL) and tert-butanol (50 mL). The mixture is stirred to ensure complete dissolution.

  • Addition of Reducing Agent: A solution of sodium ascorbate (1.98 g, 10 mmol) in deionized water (10 mL) is added dropwise to the reaction mixture. The color of the solution should change, indicating the reduction of Cu(II) to Cu(I).

  • Introduction of Alkyne: Propyne gas is bubbled through the reaction mixture at a steady rate for 2-3 hours at room temperature. Alternatively, a solution of a propyne surrogate can be added. The reaction is mildly exothermic.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion of the reaction, the mixture is diluted with 100 mL of water and extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.

  • Propyne is a flammable gas. Ensure there are no ignition sources nearby.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

The following table summarizes the quantitative data for the gram-scale synthesis of this compound.

Reagent/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
Propyne40.06~4.0~1001.0
Sodium Azide65.016.51001.0
Copper(II) Sulfate Pentahydrate249.691.2550.05
Sodium Ascorbate198.111.98100.1
This compound 83.09 ~7.0 ~84 -
Yield (%) ---~84%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product setup Assemble 3-neck flask with stirrer, condenser, dropping funnel, N2 inlet add_azide_cu Add NaN3, CuSO4·5H2O, H2O, and t-BuOH to flask setup->add_azide_cu add_ascorbate Add Sodium Ascorbate solution dropwise add_azide_cu->add_ascorbate add_propyne Bubble Propyne gas through the mixture add_ascorbate->add_propyne monitor Monitor reaction by TLC/GC-MS add_propyne->monitor dilute Dilute with H2O monitor->dilute extract Extract with DCM dilute->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the gram-scale synthesis of this compound.

Application Notes & Protocols: 4-Methyl-1H-1,2,3-Triazole as a Versatile Scaffold for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of mycology and medicinal chemistry.

Introduction: The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal drugs, presents a significant global health challenge. Azoles, particularly triazole-containing compounds, are a cornerstone of antifungal therapy.[1][2] Their primary mechanism involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.[1][3][4] While 1,2,4-triazoles like fluconazole and voriconazole are well-established, the 1,2,3-triazole scaffold has emerged as a highly promising and versatile building block for the development of new antifungal agents. This is largely due to the advent of "click chemistry," which allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[5]

This document provides detailed protocols and notes on the application of the 4-methyl-1H-1,2,3-triazole moiety in the design and evaluation of new antifungal candidates. The methyl group at the 4-position of the triazole ring can serve as a critical pharmacophoric element, influencing the compound's steric and electronic properties and its interaction with the target enzyme.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole-based antifungal agents primarily act by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][4][6] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors disrupt membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth.[4][6] The nitrogen atom at the N-2 or N-4 position of the triazole ring is believed to coordinate with the heme iron atom in the active site of CYP51, contributing to the potent inhibition.[1]

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_result Result Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity CYP51->Ergosterol Demethylation CYP51->Disruption Triazole 4-Methyl-1,2,3-Triazole Derivative Triazole->CYP51 Inhibition

Caption: Mechanism of action of triazole antifungal agents.

Synthesis of 4-Methyl-1,2,3-Triazole Derivatives

The most efficient and widely adopted method for synthesizing 1,4-disubstituted-1H-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] To incorporate the 4-methyl-1,2,3-triazole moiety, propyne is used as the alkyne component, which reacts with a diverse range of organic azides.

Synthesis_Workflow Start Starting Materials: - Organic Azide (R-N3) - Propyne Gas or Liquid Reaction CuAAC Reaction: - Solvent (e.g., t-BuOH/H2O) - Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) - Room Temperature Start->Reaction Monitoring Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Stir for 12-24h Workup Aqueous Work-up: - Quench Reaction - Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 1-Substituted-4-methyl- 1H-1,2,3-triazole Purification->Product

Caption: General workflow for the CuAAC synthesis.

Experimental Protocol: Synthesis of 2-(1-(4-chlorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)propan-2-ol

This protocol is adapted from methodologies described for the synthesis of similar 1,2,3-triazole derivatives.[5]

Materials:

  • 1-azido-4-chlorobenzene

  • 2-methyl-3-butyn-2-ol (serves as the propyne surrogate for the 4-methyl group after potential modification, though for a direct 4-methyl, propyne gas would be used with appropriate handling)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-azido-4-chlorobenzene (1.0 eq) and 2-methyl-3-butyn-2-ol (1.2 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the resulting mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted-1,2,3-triazole derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Antifungal Activity Evaluation

The antifungal efficacy of newly synthesized compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized technique for this purpose.[5][7]

MIC_Assay_Workflow PrepInoculum 1. Prepare Fungal Inoculum (e.g., Candida albicans) Adjust to 0.5 McFarland standard Inoculate 3. Inoculate Plate Add fungal suspension to each well PrepInoculum->Inoculate PrepPlate 2. Prepare Microplate - Add growth medium (e.g., RPMI-1640) - Serially dilute test compounds in wells PrepPlate->Inoculate Controls 4. Include Controls - Growth Control (no drug) - Sterility Control (no inoculum) - Standard Drug (e.g., Fluconazole) Inoculate->Controls Incubate 5. Incubate (e.g., 35°C for 24-48 hours) Inoculate->Incubate Read 6. Read Results Visually or with a spectrophotometer (OD600) Incubate->Read DetermineMIC 7. Determine MIC Lowest concentration with significant growth inhibition (e.g., MIC50) Read->DetermineMIC

Caption: Workflow for the broth microdilution MIC assay.

Experimental Protocol: Broth Microdilution Assay for Candida albicans

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium, buffered with MOPS

  • Candida albicans strain (e.g., ATCC 90028 or SC5314[7])

  • Synthesized 4-methyl-1,2,3-triazole compounds, dissolved in DMSO

  • Fluconazole (positive control)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound and fluconazole in DMSO.

  • Perform two-fold serial dilutions of the compounds in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.

  • Prepare the fungal inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the suspension to a 0.5 McFarland turbidity standard.

  • Dilute the adjusted fungal suspension in RPMI-1640 medium to the required final concentration (e.g., 0.5–2.5 x 10³ CFU/mL).

  • Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the final fungal suspension.

  • Include a positive control (fungal suspension with no drug) and a negative/sterility control (medium only).

  • Seal the plates and incubate at 35°C for 24 to 48 hours.

  • Determine the MIC by visual inspection for turbidity or by reading the optical density at 600 nm. The MIC₅₀ is defined as the lowest drug concentration that causes a 50% reduction in growth compared to the drug-free control.[7]

Data Presentation and Structure-Activity Relationship (SAR)

Systematic evaluation of analogs allows for the development of a structure-activity relationship (SAR) profile, guiding the design of more potent compounds. The introduction of different substituents on the aryl ring attached to the N-1 position of the triazole can significantly impact antifungal activity.

Table 1: Example Antifungal Activity Data for 1,2,3-Triazole Derivatives against Candida albicans

The following table summarizes hypothetical MIC₅₀ data based on published results for similar compound series, illustrating how quantitative data should be presented.[7]

Compound IDR-Group (on N-1 Phenyl)MIC₅₀ (µg/mL) vs C. albicans SC5314MIC₅₀ (µg/mL) vs C. albicans SC5314-FR (Fluconazole-Resistant)
4a 4-Fluoro1.252.5
4b 4-Chloro0.531.25
4c 4-Bromo0.621.25
4d 4-Methyl4.80>16
4e 4-Methoxy8.10>16
Fluconazole -1.5232.0

Data adapted from similar studies for illustrative purposes.[7]

Structure-Activity Relationship Insights:

  • Halogen Substitution: As seen in the example data, halogen substituents (F, Cl, Br) at the para-position of the N-1 phenyl ring often enhance antifungal activity compared to electron-donating groups like methyl or methoxy.[2][5] Compound 4b (4-Chloro) showed the most potent activity.

  • Electron-Withdrawing Groups: Electron-withdrawing groups can be beneficial for activity, potentially improving the compound's interaction with the CYP51 active site.[8]

  • Role of the 4-Methyl Group: The methyl group on the triazole ring itself provides a fixed structural element. Its steric bulk and electronic nature are crucial. Modifications at other positions (like the N-1 substituent) are explored to optimize the overall molecular properties for better binding affinity and selectivity. The presence of this methyl group can influence the orientation of the entire molecule within the enzyme's binding pocket.

References

Protocol for N-Alkylation of 4-methyl-1H-1,2,3-triazole: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of 1,2,3-triazoles is a fundamental synthetic transformation that enables the diversification of this important heterocyclic scaffold, which is a key component in numerous pharmaceuticals, agrochemicals, and materials. The strategic introduction of alkyl groups onto the triazole nitrogen atoms significantly influences the molecule's biological activity, solubility, and metabolic stability. This application note provides a detailed protocol for the N-alkylation of 4-methyl-1H-1,2,3-triazole, a common building block in organic synthesis. The protocol addresses the critical aspect of regioselectivity, as the alkylation can occur at either the N1 or N2 position of the triazole ring, often resulting in a mixture of isomers. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical guide to this synthetic procedure.

Signaling Pathways and Logical Relationships

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the triazole's N-H proton by a base, forming a triazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The regioselectivity of the attack (N1 vs. N2) is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the reaction temperature.

N_Alkylation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Triazolide_Anion 4-methyl-1,2,3-triazolide anion This compound->Triazolide_Anion Deprotonation Alkyl_Halide Alkyl Halide (R-X) N1_Isomer 1-Alkyl-4-methyl-1H-1,2,3-triazole N2_Isomer 2-Alkyl-4-methyl-2H-1,2,3-triazole Base Base Triazolide_Anion->N1_Isomer Nucleophilic Attack (N1) Triazolide_Anion->N2_Isomer Nucleophilic Attack (N2)

Figure 1: General reaction pathway for the N-alkylation of this compound.

Experimental Protocols

This section provides detailed experimental protocols for the N-methylation and N-benzylation of this compound.

Protocol 1: N-Methylation of this compound

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq.).

  • To the stirred suspension, add methyl iodide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash with water (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Protocol 2: N-Benzylation of this compound

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound. Please note that yields and regioselectivity can vary based on the specific reaction conditions.

Alkylating AgentBaseSolventTemperature (°C)Time (h)N1 Isomer Yield (%)N2 Isomer Yield (%)N1:N2 Ratio
Methyl IodideK₂CO₃DMF65184535~1.3 : 1
Benzyl BromideNaHTHFrt165040~1.25 : 1

Experimental Workflow

The general workflow for the N-alkylation of this compound is depicted in the following diagram.

N_Alkylation_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Base - Solvent Start->Reaction_Setup Deprotonation Deprotonation of Triazole Reaction_Setup->Deprotonation Alkylation Addition of Alkylating Agent Deprotonation->Alkylation Reaction_Monitoring Reaction Monitoring (TLC) Alkylation->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterization of Isomers (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for the N-alkylation of this compound.

Characterization Data

The synthesized N-alkylated isomers can be characterized by standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • 1,4-dimethyl-1H-1,2,3-triazole (N1-methyl isomer): ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (s, 1H, H-5), 3.95 (s, 3H, N-CH₃), 2.30 (s, 3H, C-CH₃).

  • 2,4-dimethyl-2H-1,2,3-triazole (N2-methyl isomer): ¹H NMR (CDCl₃, 400 MHz): δ 7.20 (s, 1H, H-5), 4.10 (s, 3H, N-CH₃), 2.25 (s, 3H, C-CH₃).

  • 1-benzyl-4-methyl-1H-1,2,3-triazole (N1-benzyl isomer): ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 6H, Ar-H and H-5), 5.50 (s, 2H, N-CH₂), 2.35 (s, 3H, C-CH₃).

  • 2-benzyl-4-methyl-2H-1,2,3-triazole (N2-benzyl isomer): ¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.30 (m, 5H, Ar-H), 7.15 (s, 1H, H-5), 5.60 (s, 2H, N-CH₂), 2.30 (s, 3H, C-CH₃).

Disclaimer: The provided protocols and data are intended as a general guide. Researchers should adapt and optimize the conditions based on their specific requirements and available laboratory facilities. All experiments should be conducted with appropriate safety precautions.

Application Notes and Protocols: Synthesis and Evaluation of 4-methyl-1H-1,2,3-triazole Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corrosion is a spontaneous electrochemical process that leads to the gradual degradation of materials, primarily metals, due to their reaction with the environment. This phenomenon poses a significant challenge across various industries, causing substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional efficacy.[1] Specifically, 1,2,3-triazole derivatives have garnered considerable attention due to their straightforward synthesis, environmental friendliness, and remarkable performance as corrosion inhibitors for various metals and alloys in acidic media.[1][2] These compounds possess multiple adsorption centers, including the triazole ring's π-electrons and the lone pair electrons on the nitrogen atoms, which facilitate strong adsorption onto metal surfaces.

This document provides detailed protocols for the synthesis of 4-methyl-1H-1,2,3-triazole derivatives and the experimental procedures to evaluate their corrosion inhibition efficiency.

Part 1: Synthesis of this compound Derivatives

The most efficient and widely used method for synthesizing 1,4-disubstituted-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click reaction".[2][3] This reaction is known for its high yields, mild reaction conditions, and regioselectivity. To synthesize this compound derivatives, propyne (or a suitable derivative) is used as the alkyne component.

General Experimental Protocol: CuAAC "Click" Synthesis

This protocol outlines the synthesis of a generic 1-substituted-4-methyl-1H-1,2,3-triazole.

Materials:

  • Organic azide (R-N₃)

  • Propyne gas or a suitable propyne derivative

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and t-butanol, or ethanol/water[2][4])

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 equivalent) in the chosen solvent system (e.g., H₂O/t-BuOH, 1:1 v/v).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).

  • Addition of Reagents: To the stirred solution of the organic azide, add an aqueous solution of CuSO₄·5H₂O (1-5 mol%).[2]

  • Add the sodium ascorbate solution to the reaction mixture. The color should change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Alkyne Addition: Bubble propyne gas through the reaction mixture or add the liquid propyne derivative (1.1-1.2 equivalents).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[5] Reactions are typically complete within 4 to 24 hours.[3][4]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 1-substituted-4-methyl-1H-1,2,3-triazole derivative.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_catalyst Catalyst System cluster_reaction Reaction cluster_end Purification Start1 Organic Azide (R-N3) Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start1->Reaction Start2 Propyne (CH3-C≡CH) Start2->Reaction Catalyst1 CuSO4·5H2O Catalyst1->Reaction Catalyst2 Sodium Ascorbate Catalyst2->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure this compound Derivative Purification->Product

Caption: Workflow for the synthesis of this compound derivatives.

Part 2: Corrosion Inhibition Evaluation Protocols

To assess the effectiveness of the synthesized triazole derivatives, a combination of gravimetric and electrochemical methods is employed.

Protocol 2.1: Weight Loss (Gravimetric) Method

This method provides a direct measure of metal loss over time.

Materials & Equipment:

  • Mild steel coupons with a known surface area and chemical composition.[6]

  • Abrasive papers (various grits), acetone, and distilled water for cleaning.

  • Corrosive medium (e.g., 1M HCl or 0.5M H₂SO₄).[7][8]

  • Synthesized triazole inhibitor at various concentrations (e.g., 50 to 300 ppm).[9]

  • Thermostatically controlled water bath.

  • Analytical balance (precision of 0.1 mg).

Procedure:

  • Specimen Preparation: Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper, rinse with double-distilled water, degrease with acetone, and dry.[10]

  • Initial Weighing: Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Immersion: Immerse the coupons in the corrosive solution, both with (test) and without (blank) various concentrations of the inhibitor.

  • Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 5 to 24 hours).[11]

  • Final Weighing: After the immersion period, remove the coupons, clean them with a brush to remove corrosion products, rinse with water and acetone, dry, and re-weigh to get the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR) is calculated using the formula: CR (mm/year) = (87.6 × ΔW) / (A × T × D) where ΔW is the weight loss (mg), A is the surface area (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.[12]

Protocol 2.2: Electrochemical Measurements

Electrochemical methods, including Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), provide rapid and detailed insights into the corrosion mechanism.

Equipment:

  • Potentiostat/Galvanostat.

  • A three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel specimen.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod.[12]

Procedure:

  • Cell Setup: Prepare the corrosive solution with and without the inhibitor. Assemble the three-electrode cell.

  • Stabilization: Immerse the working electrode in the test solution for approximately 30-60 minutes to allow the open circuit potential (OCP) to stabilize.[12]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[12]

    • The resulting impedance data is plotted as a Nyquist plot (Z_imaginary vs. Z_real).

    • Analyze the data by fitting it to an equivalent electrical circuit to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

    • Inhibition Efficiency (IE%) from EIS is calculated as: IE% = [(R_ct,inh - R_ct,blank) / R_ct,inh] × 100 where R_ct,inh and R_ct,blank are the charge transfer resistances with and without the inhibitor.[13]

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[12]

    • Plot the resulting current density (log i) versus potential (E) to generate Tafel plots.

    • Extrapolate the linear Tafel regions to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

    • Inhibition Efficiency (IE%) from PDP is calculated as: IE% = [(i_corr,blank - i_corr,inh) / i_corr,blank] × 100 where i_corr,blank and i_corr,inh are the corrosion current densities without and with the inhibitor.[12]

Experimental_Workflow cluster_synthesis Inhibitor Preparation cluster_eval Corrosion Evaluation cluster_analysis Analysis & Characterization Synth Synthesize Triazole Derivative Char Characterize (NMR, FT-IR) Synth->Char Prep Prepare Metal Coupons & Corrosive Media Char->Prep WL Weight Loss Measurements Prep->WL EC Electrochemical Tests (EIS, PDP) Prep->EC Calc Calculate IE% & CR WL->Calc EC->Calc Surface Surface Analysis (SEM, AFM) EC->Surface Result Determine Inhibition Mechanism & Efficiency Calc->Result Surface->Result Quantum Quantum Chemical Calculations (DFT) Quantum->Result

Caption: General workflow for the evaluation of a corrosion inhibitor.

Part 3: Mechanism of Corrosion Inhibition

Triazole derivatives inhibit corrosion by adsorbing onto the metal surface. This adsorption can be classified as physisorption (electrostatic interactions) or chemisorption (covalent bond formation). The process follows the Langmuir adsorption isotherm in many cases, indicating the formation of a monolayer on the metal surface.[10][14][15]

The adsorbed inhibitor molecules form a protective film that acts as a barrier, isolating the metal from the corrosive environment. This film blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites, thereby reducing the overall corrosion rate.[13] Triazoles that act on both sites are known as mixed-type inhibitors.[15][16][17]

Caption: Mechanism of corrosion inhibition by triazole derivatives.

Part 4: Quantitative Data Summary

The following tables summarize the performance of various triazole derivatives as corrosion inhibitors for mild steel in acidic media, as reported in the literature.

Table 1: Corrosion Inhibition Data from Weight Loss Measurements

InhibitorConcentrationMediumTemp (K)IE%Reference
TTB2.5 x 10⁻³ M1M HCl298-32892%[18]
TZ110⁻³ M1M HCl30396.8%[7]
TZ210⁻³ M1M HCl30397.9%[7]
PMT0.5 mM1M HCl30397.1%[10]
ATFS300 ppm0.5M HCl29889%[9]
4-CP10⁻³ M1M HCl30394%[19]

Table 2: Corrosion Inhibition Data from Electrochemical Measurements (EIS & PDP)

InhibitorConc.MediumMethodIE%Reference
DMOTOptimal-EIS99.17%[13]
Ph410⁻³ M1M HClEIS/PDP95%[16]
Tria-CO₂Et1.0 x 10⁻³ M1.0M HClEIS95.3%[17]
Tria-CONHNH₂1.0 x 10⁻³ M1.0M HClEIS95.0%[17]
MBTTAOptimal1M H₂SO₄EIS/PDP>90%[8]
TzPz10⁻³ M1.0M HClEIS/PDP91.9%[20]
Compound 325 ppm1M HClEIS~90%[21]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-methyl-1H-1,2,3-triazole. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and optimize experimental outcomes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your synthetic procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of an azide source with propyne.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II) by atmospheric oxygen.[1]Ensure all solvents are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Add a reducing agent like sodium ascorbate to regenerate Cu(I) from any Cu(II) species formed.[2] Using a copper-stabilizing ligand such as THPTA or TBTA can also protect the catalyst from oxidation.[2]
Impure Reagents: Contaminants in the azide source or propyne can interfere with the reaction.Use high-purity reagents. If generating the azide in situ, ensure the precursor is fully converted.
Suboptimal Temperature: The reaction rate may be too low at the current temperature.While many CuAAC reactions proceed at room temperature, gently heating the mixture (e.g., to 40-60°C) can sometimes improve the yield, especially with less reactive substrates.[3]
Formation of Side Products Alkyne Homocoupling (Glaser Coupling): The presence of oxygen and Cu(II) can lead to the formation of diyne byproducts.[2]Maintain strict anaerobic conditions by degassing solvents and using an inert atmosphere.[2] Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present to keep the copper in the Cu(I) state.[2]
Formation of Regioisomers: While CuAAC is known for its high regioselectivity for the 1,4-isomer, trace amounts of the 1,5-isomer can form under certain conditions.[1][4]The use of a copper(I) catalyst strongly favors the 1,4-disubstituted regioisomer.[4] If the 1,5-isomer is a significant issue, consider a ruthenium-catalyzed reaction (RuAAC), which selectively yields the 1,5-disubstituted product.[4]
Difficult Product Isolation/Purification Water-Soluble Product: this compound has some solubility in water, which can lead to losses during aqueous work-up.After quenching the reaction, perform multiple extractions with an organic solvent like dichloromethane or ethyl acetate to maximize recovery.[5] If the product remains in the aqueous layer, consider concentrating the aqueous phase and performing a final extraction or using a different work-up procedure.
Removal of Copper Catalyst: Residual copper can be difficult to remove and may contaminate the final product.After the reaction, quench with an aqueous solution of ammonium hydroxide or ammonium chloride to complex with the copper, facilitating its removal into the aqueous phase during extraction.[6] Washing the organic layer with a solution of EDTA can also help to sequester and remove residual copper.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction.[4][7][8] This reaction involves the cycloaddition of an azide (like sodium azide or an organic azide) with propyne in the presence of a Cu(I) catalyst. It is highly regioselective, producing the 1,4-disubstituted triazole isomer with high yields.[1][4]

Q2: How can I safely handle propyne gas for this synthesis?

A2: Propyne is a flammable gas. It is typically bubbled through the reaction mixture from a lecture bottle or generated in situ from a stable precursor. Ensure the reaction is carried out in a well-ventilated fume hood. Alternatively, to avoid handling gaseous reagents, 2-ynoic acids can be used as alkyne donors in a decarboxylation/cycloaddition cascade.[9][10]

Q3: What are the best practices for setting up a CuAAC reaction to maximize yield?

A3: To maximize yield, it is crucial to:

  • Use an inert atmosphere: Degas all solvents and run the reaction under nitrogen or argon to prevent oxidation of the Cu(I) catalyst.[2]

  • Include a reducing agent: Add sodium ascorbate to the reaction mixture to maintain the copper catalyst in its active Cu(I) state.[2]

  • Consider a ligand: Using a copper-stabilizing ligand like TBTA or THPTA can accelerate the reaction and protect the catalyst.[2]

  • Control the temperature: While many reactions work at room temperature, gentle heating may be necessary for less reactive substrates.[3]

Q4: My reaction is not proceeding to completion. What should I do?

A4: If the reaction stalls, consider the following:

  • Catalyst deactivation: Add more reducing agent (sodium ascorbate) and a fresh portion of the copper catalyst.

  • Insufficient reaction time or temperature: Allow the reaction to stir for a longer period or gently increase the temperature.

  • Steric hindrance: If your azide substrate is sterically hindered, a higher temperature or longer reaction time may be required.[2]

Q5: What are the key differences between copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloadditions?

A5: The primary difference is regioselectivity. Copper-catalyzed reactions (CuAAC) almost exclusively yield 1,4-disubstituted 1,2,3-triazoles. In contrast, ruthenium-catalyzed reactions (RuAAC) produce 1,5-disubstituted 1,2,3-triazoles.[4] The choice of catalyst, therefore, dictates the isomeric outcome of the reaction.

Experimental Protocols

General Protocol for the Synthesis of this compound via CuAAC

This protocol provides a general workflow for the synthesis of this compound using a copper(I) catalyst.

Materials:

  • Azide source (e.g., sodium azide or a suitable organic azide)

  • Propyne source (e.g., propyne gas or a precursor)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol, THF, or DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the azide source in the chosen solvent system.

  • Degas the solution by bubbling an inert gas through it for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate and sodium ascorbate in degassed water.

  • Add the copper sulfate/sodium ascorbate solution to the reaction flask.

  • Introduce the propyne to the reaction mixture. If using propyne gas, bubble it through the solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of ammonium hydroxide.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Cycloaddition cluster_workup Work-up & Purification reagents Dissolve Azide in Degassed Solvent mix Combine Reagents and Catalyst reagents->mix catalyst Prepare CuSO4/ Sodium Ascorbate Solution catalyst->mix propyne Introduce Propyne mix->propyne react Stir under Inert Atmosphere propyne->react quench Quench with Aqueous NH4OH react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography/ Recrystallization extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound cause1 Inactive Cu(I) Catalyst (Oxidized to Cu(II)) start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Reagent Issues start->cause3 solution1a Ensure Inert Atmosphere (N2 or Ar) cause1->solution1a solution1b Add Reducing Agent (e.g., Sodium Ascorbate) cause1->solution1b solution1c Use Stabilizing Ligand (e.g., TBTA) cause1->solution1c solution2a Increase Reaction Temperature cause2->solution2a solution2b Increase Reaction Time cause2->solution2b solution3 Verify Purity of Azide and Propyne cause3->solution3

References

Technical Support Center: Purification of 4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-methyl-1H-1,2,3-triazole from a reaction mixture.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield After Work-up 1. Incomplete reaction: The synthesis of the triazole may not have gone to completion. 2. Product loss during extraction: this compound may have some water solubility, leading to loss in the aqueous phase during liquid-liquid extraction. 3. Product volatility: The compound may be volatile and lost during solvent removal under high vacuum or excessive heat.1. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. 2. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 3. Remove the solvent under reduced pressure at a moderate temperature (e.g., < 40°C).
Persistent Impurities After Purification 1. Co-elution during column chromatography: Impurities may have a similar polarity to the desired product. 2. Formation of isomeric byproducts: The synthesis of this compound can sometimes yield the 5-methyl isomer, which can be difficult to separate. 3. Ineffective recrystallization solvent: The chosen solvent may not provide adequate separation from impurities.1. Optimize the solvent system for column chromatography using TLC with various solvent mixtures (e.g., gradients of hexane/ethyl acetate). A shallower gradient can improve separation. 2. Isomeric purity can be assessed by HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy. Separation may require careful column chromatography or fractional crystallization. 3. Screen a variety of solvents or solvent mixtures for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Oily Product Instead of Solid 1. Presence of residual solvent: Trace amounts of solvent can prevent crystallization. 2. Impurities inhibiting crystallization: The presence of byproducts can interfere with the crystal lattice formation. 3. The compound exists as an oil at room temperature: While this compound is expected to be a solid, highly impure samples may present as oils.1. Ensure all solvent is removed by drying the product under high vacuum. 2. Attempt further purification by column chromatography. 3. If the compound is pure and still an oil, it may require storage at lower temperatures to solidify. Confirm purity using analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification methods are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities.

Q2: What are the likely impurities in the synthesis of this compound?

A2: Common impurities include unreacted starting materials (e.g., propyne source, azide source), residual catalysts (if used), and potentially the isomeric byproduct, 5-methyl-1H-1,2,3-triazole. The formation of regioisomers is a common challenge in the synthesis of substituted triazoles.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation of your product from impurities during column chromatography. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[2]

Q4: My this compound is still impure after a single purification step. What should I do?

A4: It is often necessary to combine purification techniques. For example, an initial purification by column chromatography can be followed by recrystallization to achieve high purity.

Data Presentation

The following table summarizes the known physicochemical properties of this compound.

Property Value
Molecular Formula C₃H₅N₃
Molecular Weight 83.09 g/mol
Appearance White to light yellow powder/crystal
Melting Point 44-48 °C
Boiling Point 233.1 °C at 760 mmHg

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A common starting gradient is from 100% hexane to 90:10 hexane:ethyl acetate, with further increases in ethyl acetate as needed.[3]

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, acetone, or a mixture of solvents like ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction Crude Reaction Mixture Workup Aqueous Workup / Extraction Reaction->Workup Initial Separation ColumnChrom Column Chromatography Workup->ColumnChrom Primary Purification Recrystallization Recrystallization ColumnChrom->Recrystallization Further Purification (Optional) Analysis Purity & Identity Confirmation (TLC, HPLC, NMR) ColumnChrom->Analysis Recrystallization->Analysis

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingLogic Start Purification Attempt CheckPurity Check Purity (TLC/HPLC/NMR) Start->CheckPurity Pure Pure Product CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No ColumnChrom Perform/Optimize Column Chromatography Impure->ColumnChrom Recrystallize Perform/Optimize Recrystallization Impure->Recrystallize ColumnChrom->CheckPurity Re-evaluate Recrystallize->CheckPurity Re-evaluate

Caption: A logical decision-making diagram for troubleshooting the purification process.

References

Technical Support Center: Synthesis of 4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-1H-1,2,3-triazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and recommended method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction involves the cycloaddition of propyne with an azide source, typically sodium azide, in the presence of a copper(I) catalyst. This method is highly favored for its high regioselectivity, primarily yielding the desired 1,4-disubstituted product, this compound.

Q2: What are the main advantages of using a copper catalyst in this synthesis?

The primary advantage of using a copper(I) catalyst is the exceptional control over regioselectivity.[2] Uncatalyzed thermal cycloadditions often result in a mixture of 1,4- and 1,5-regioisomers (4-methyl- and 5-methyl-1H-1,2,3-triazole). The copper-catalyzed reaction, however, almost exclusively yields the 1,4-isomer. Additionally, CuAAC reactions are generally high-yielding, proceed under mild conditions, and have a broad functional group tolerance.

Q3: Can other catalysts be used for this synthesis?

Yes, other metals can catalyze the azide-alkyne cycloaddition. For instance, ruthenium catalysts are known to favor the formation of the 1,5-disubstituted regioisomer, which in this case would be 5-methyl-1H-1,2,3-triazole.[1][3] Therefore, if the 1,5-isomer is the desired product, a ruthenium catalyst would be the appropriate choice. However, for the synthesis of this compound, copper remains the catalyst of choice.

Q4: What are some common safety precautions to consider during this synthesis?

When working with azides, such as sodium azide, it is crucial to avoid acidic conditions, which can generate hydrazoic acid (HN₃), a highly toxic and explosive compound. Organic azides can also be thermally unstable. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst The active catalyst is Cu(I). If using a Cu(II) salt (e.g., CuSO₄), ensure a reducing agent like sodium ascorbate is added to generate Cu(I) in situ.[1] If using a Cu(I) salt (e.g., CuI), ensure it has not been oxidized to Cu(II) during storage.
Insufficient Mixing For heterogeneous reactions, ensure vigorous stirring to facilitate contact between reactants and the catalyst.
Low Reaction Temperature While CuAAC proceeds at room temperature, gentle heating may be required for less reactive starting materials or to improve reaction rates.
Poor Quality Reagents Use pure, dry solvents and high-quality starting materials. Impurities can inhibit the catalyst.

Issue 2: Presence of Significant Byproducts

The most common byproduct is the regioisomer, 5-methyl-1H-1,2,3-triazole. Other byproducts can also form under certain conditions.

Observed Byproduct Potential Cause Mitigation Strategy
5-methyl-1H-1,2,3-triazole - Uncatalyzed thermal reaction occurring. - Inefficient copper catalyst.- Ensure the presence of an active Cu(I) catalyst. - Optimize catalyst loading. - Avoid excessively high reaction temperatures which can favor the uncatalyzed pathway.
Dimeric alkyne species Oxidative homocoupling of propyne.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. - Use a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.[2][4]
Unreacted starting materials Incomplete reaction.- Increase reaction time. - Optimize reaction temperature and catalyst loading. - Ensure proper stoichiometry of reactants.
Product Purity and Byproduct Ratios

The choice of reaction conditions significantly impacts the purity of the final product. The following table summarizes the expected outcomes for catalyzed and uncatalyzed reactions.

Reaction Type Catalyst Expected Yield of this compound Typical 4-methyl:5-methyl Isomer Ratio
Thermal Cycloaddition NoneModerate to GoodMixture, can approach 1:1
CuAAC Copper(I)Good to Excellent>95:5
RuAAC RutheniumGood to Excellent<5:95

Experimental Protocols

While a specific, universally adopted protocol for this compound is not available, the following general procedure for a CuAAC reaction can be adapted.

General Procedure for Copper-Catalyzed Synthesis of this compound

  • To a solution of sodium azide (1.2 equivalents) in a suitable solvent (e.g., a mixture of water and an organic solvent like t-butanol or DMF) in a reaction vessel equipped with a stir bar, add a copper(II) sulfate solution (e.g., 1-5 mol%) and a sodium ascorbate solution (e.g., 5-10 mol%).

  • The mixture is stirred for 15-20 minutes at room temperature.

  • Introduce propyne gas into the reaction mixture via a balloon or by bubbling it through the solution. Alternatively, a solution of a propyne surrogate can be used.

  • The reaction is stirred at room temperature or with gentle heating and monitored by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G start Start Synthesis check_yield Low or No Yield? start->check_yield check_byproducts Significant Byproducts? check_yield->check_byproducts No troubleshoot_yield Troubleshoot Yield: - Check catalyst activity - Optimize reaction conditions - Verify reagent quality check_yield->troubleshoot_yield Yes success Successful Synthesis check_byproducts->success No analyze_byproducts Analyze Byproducts: - NMR for isomer ratio - GC-MS for other impurities check_byproducts->analyze_byproducts Yes purify Purify Product: - Column Chromatography - Recrystallization success->purify troubleshoot_yield->start troubleshoot_byproducts Troubleshoot Byproducts: - Confirm catalyst identity (Cu vs. Ru) - Exclude oxygen - Add reducing agent - Optimize temperature troubleshoot_byproducts->start analyze_byproducts->troubleshoot_byproducts

Caption: Troubleshooting workflow for this compound synthesis.

References

optimizing reaction conditions for 4-methyl-1H-1,2,3-triazole formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-methyl-1H-1,2,3-triazole Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for synthesizing 4-substituted-1H-1,2,3-triazoles, including this compound, is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, in this case, propyne or a propyne equivalent, catalyzed by a copper(I) source.[1][2] The use of a Cu(I) catalyst ensures high regioselectivity, yielding almost exclusively the 1,4-disubstituted triazole isomer.[2]

Q2: My CuAAC reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in CuAAC reactions are a common issue that can stem from several factors. Below is a troubleshooting guide to address this problem.

  • Inactive Copper Catalyst: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by atmospheric oxygen.[4]

    • Solution: Always use a fresh source of a Cu(I) salt (e.g., CuI, CuBr). Alternatively, generate Cu(I) in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[4][5] Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) after degassing all solutions.[4][5]

  • Oxygen Contamination: Besides deactivating the catalyst, oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling), leading to unwanted side products.[4][5]

    • Solution: Employing strictly anaerobic conditions is crucial. Use degassed solvents and purge the reaction vessel with an inert gas before adding the catalyst.[5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence of ligands can significantly impact reaction efficiency.

    • Solution: Screen different solvent systems (e.g., t-BuOH/water, DMF, DMSO) and temperatures to find the optimal conditions for your specific substrates.[4] The addition of copper-coordinating ligands, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) catalyst, accelerate the reaction, and prevent side reactions.[3][5]

  • Impure Reagents: Contaminants in your azide or alkyne starting materials can inhibit the reaction.

    • Solution: Ensure the purity of all reagents. If necessary, purify starting materials before use.[4][6]

Troubleshooting Guide: Common Issues

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Cu(I) catalyst due to oxidation.Generate Cu(I) in situ from CuSO₄ with sodium ascorbate; work under an inert atmosphere.[4][5]
Low reactivity of starting materials.Increase reaction temperature or consider using microwave irradiation to shorten reaction times and improve yields.[1][7]
Inappropriate solvent.Screen various solvents such as t-BuOH/water, DMF, or DMSO to improve reactant solubility and reaction rate.[4][7]
Multiple Products Observed (Poor Selectivity) Alkyne homocoupling (Glaser coupling).Degas all solutions thoroughly and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[4][5] Adding a stabilizing ligand can also suppress this side reaction.[5]
Formation of 1,5-isomer.While CuAAC is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can form. Ruthenium catalysts, in contrast, favor the 1,5-isomer. Ensure you are using a copper catalyst for 1,4-selectivity.[8]
Meyer-Schuster or Rupe rearrangements.If using propargyl alcohols under acidic conditions, rearrangement to α,β-unsaturated ketones or aldehydes can occur. Ensure reaction conditions are neutral or non-acidic.[6]
Difficulty in Product Purification Product is highly water-soluble.For water-soluble products like some triazoles, standard extraction may be inefficient. Consider continuous liquid-liquid extraction or alternative purification methods like preparative HPLC.[9]
Streaking on silica gel chromatography.PEGylated or highly polar compounds can be difficult to purify via standard chromatography. Consider reverse-phase chromatography or using a different stationary phase.[4]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the CuAAC reaction between an azide source (e.g., sodium azide and an alkyl halide to form the organic azide in situ) and propyne gas.

Materials:

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium azide (NaN₃)

  • Propyne gas

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: 1:1 mixture of tert-Butanol and water

  • Reaction flask, balloon with propyne, magnetic stirrer, inert gas line (N₂ or Ar)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alkyl halide (1.0 equiv) and sodium azide (1.1 equiv) in the t-BuOH/water (1:1) solvent mixture.

  • Inert Atmosphere: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Addition: Add copper(II) sulfate pentahydrate (0.05 equiv) to the solution, followed by sodium ascorbate (0.10 equiv). The solution should change color, indicating the reduction of Cu(II) to Cu(I).

  • Alkyne Introduction: Bubble propyne gas through the reaction mixture for a few minutes, then maintain a propyne atmosphere using a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[7] Reactions are typically complete within 1-4 hours.[5]

  • Workup: Once the reaction is complete, quench it by adding a solution of EDTA or aqueous ammonium chloride to chelate the copper catalyst.[5][10]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude residue by flash column chromatography to obtain the pure this compound derivative.[10]

Visual Guides

General Workflow for CuAAC Synthesis

The following diagram illustrates the typical experimental workflow for the synthesis of this compound via a CuAAC reaction.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Reagents Prepare Reagents (Azide, Alkyne, Solvents) Inert Establish Inert Atmosphere (Degas & Purge with N2/Ar) Reagents->Inert Setup Combine Azide & Alkyne in Solvent Inert->Setup Catalyst Add Cu(II) Source & Reducing Agent (e.g., Ascorbate) Setup->Catalyst Stir Stir at RT / Heat Catalyst->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench Reaction (Chelate Copper) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify Product (Column Chromatography) Extract->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: Experimental workflow for CuAAC synthesis.

Troubleshooting Logic for Low Reaction Yield

This decision tree provides a logical guide for troubleshooting low yields in the formation of this compound.

G Start Low Yield Observed Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Check_Atmosphere Was the reaction run under strictly inert conditions? Start->Check_Atmosphere Check_Reagents Are reagents pure? Start->Check_Reagents Check_Conditions Are reaction conditions (solvent, temp) optimal? Start->Check_Conditions Sol_Catalyst Solution: Use fresh Cu(I) source or generate in situ with Cu(II) + Ascorbate. Check_Catalyst->Sol_Catalyst No Sol_Atmosphere Solution: Degas all solvents and maintain N2/Ar atmosphere. Check for leaks. Check_Atmosphere->Sol_Atmosphere No Sol_Reagents Solution: Purify starting materials. Use fresh solvents. Check_Reagents->Sol_Reagents No Sol_Conditions Solution: Screen different solvents and temperatures. Consider adding a ligand (TBTA). Check_Conditions->Sol_Conditions No

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Question: I am observing a very low yield or no product in my CuAAC reaction. What are the potential causes and how can I resolve this?

Answer: Low yield is one of the most common issues and can stem from several factors. A systematic approach is best for troubleshooting.[1][2]

  • Inactive Copper Catalyst: The catalytically active species is Copper(I), which is susceptible to oxidation to the inactive Copper(II) state by dissolved oxygen.[1][2][3][4]

    • Solution:

      • Use a Reducing Agent: Always use a freshly prepared solution of a reducing agent, like sodium ascorbate, to reduce Cu(II) to Cu(I) in situ.[1][3][5]

      • Degas Solvents: Thoroughly degas all solvents and reaction mixtures by bubbling an inert gas (e.g., argon or nitrogen) through them before adding the catalyst.[1][2][6] Capping the reaction vessel can also help minimize further oxygen exposure.[7]

      • Use a Stabilizing Ligand: Ligands such as THPTA or TBTA stabilize the Cu(I) oxidation state, preventing oxidation and disproportionation, which significantly enhances reaction efficiency.[1][8][9]

  • Reagent Purity and Stoichiometry: Impurities in starting materials or incorrect ratios of reactants can halt the reaction.

    • Solution:

      • Use High-Purity Reagents: Ensure the azide and alkyne starting materials are pure.[1]

      • Optimize Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess (1.1 to 2 equivalents) of either the azide or alkyne can often drive the reaction to completion. The optimal ratio should be determined empirically.[1][2]

  • Suboptimal Reaction Conditions: The reaction environment, including solvent, pH, and temperature, plays a critical role.

    • Solution:

      • Solvent Choice: The reaction is often successful in a variety of solvents, including aqueous buffers (like PBS), t-butanol/water mixtures, and DMSO.[5][6] If solubility is an issue, consider using a co-solvent system like DMSO/water or DMF/water.[2]

      • pH Level: The CuAAC reaction is generally robust and works well in a pH range of 4-11.[6] For bioconjugation, a pH between 7 and 8 is typical.[2]

      • Temperature and Time: Most CuAAC reactions proceed efficiently at room temperature within 1-2 hours.[5] For sterically hindered substrates, increasing the reaction time or gently heating the mixture may be necessary.[1]

  • Inhibitors or Chelating Agents: Functional groups within your substrate (e.g., thiols) or contaminants in your buffer (e.g., EDTA) can chelate the copper catalyst, rendering it inactive.[7]

    • Solution:

      • Purify Substrates: Ensure substrates are free from chelating agents.

      • Increase Catalyst Load: If substrate chelation is suspected, increasing the concentration of the copper catalyst and ligand can help overcome the inhibition.[7]

      • Use Sacrificial Metals: In some cases, adding Zn(II) or Ni(II) can occupy the chelating sites, leaving the copper free to catalyze the reaction.[7]

Issue 2: Side Product Formation

Question: My reaction is producing significant byproducts. What are they and how can I minimize them?

Answer: Side reactions can compete with the desired cycloaddition, reducing the yield and complicating purification.

  • Alkyne Homodimerization (Glaser Coupling): This is the most common side reaction, where two terminal alkyne molecules couple to form a diyne. This is promoted by the presence of oxygen and Cu(II) ions.[2][7]

    • Solution:

      • Exclude Oxygen: Degassing solvents and running the reaction under an inert atmosphere (N₂ or Ar) is highly effective.[2]

      • Use a Ligand: A stabilizing ligand for Cu(I) will not only accelerate the desired reaction but also suppress the formation of Cu(II) that promotes homodimerization.[2]

      • Ensure Sufficient Reducing Agent: Maintain an adequate concentration of sodium ascorbate to keep the copper in the +1 oxidation state.[3]

  • Oxidative Degradation of Biomolecules: In bioconjugation, reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive amino acid residues like histidine, cysteine, and arginine.[4][10]

    • Solution:

      • Use Protective Additives: Additives like aminoguanidine can act as scavengers for reactive byproducts of ascorbate oxidation, protecting sensitive protein side chains.[7][11]

      • Optimize Ligand-to-Copper Ratio: A higher ligand-to-copper ratio (e.g., 5:1) can help protect biomolecules from copper-mediated damage.[12][13]

Issue 3: Post-Reaction Purification

Question: How can I effectively remove the copper catalyst from my final product?

Answer: Residual copper can be toxic to cells and interfere with downstream applications, making its removal essential.[14]

  • Solution:

    • Chelation: Washing or dialyzing the reaction mixture with a solution of a strong chelating agent like EDTA is a common method to sequester and remove copper ions.[12][15]

    • Solid-Phase Extraction (SPE): For water-soluble products, C18 SPE cartridges can effectively remove copper ions.[15]

    • Size Exclusion Chromatography (SEC): For macromolecules like proteins or polymers, SEC (gel filtration) is effective at separating the large product from small molecules like the copper catalyst and excess reagents.

    • Specialized Resins: Copper-adsorbing resins can be used, but they may also bind to biomolecules and are often more suitable for small molecule synthesis.[12]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield CuAAC reactions.

CuAAC_Troubleshooting start Low or No Product Yield q_catalyst Is the Copper Catalyst Active? start->q_catalyst q_reagents Are Reagents Pure & Stoichiometry Correct? q_catalyst->q_reagents Yes sol_catalyst 1. Add fresh Sodium Ascorbate. 2. Degas solvents (N₂ or Ar). 3. Use a stabilizing ligand (e.g., THPTA). q_catalyst->sol_catalyst No q_conditions Are Reaction Conditions Optimal? q_reagents->q_conditions Yes sol_reagents 1. Use high-purity reagents. 2. Prepare fresh ascorbate solution. 3. Optimize Azide:Alkyne ratio (e.g., 1.1:1 or 1:1.1). q_reagents->sol_reagents No q_substrate Are There Substrate-Specific Issues (e.g., Steric Hindrance)? q_conditions->q_substrate Yes sol_conditions 1. Optimize Ligand:Cu ratio (e.g., 2:1 to 5:1). 2. Screen solvents (e.g., aq. buffer, DMSO/H₂O). 3. Adjust pH (typically 7-8 for biomolecules). q_conditions->sol_conditions No sol_substrate 1. Increase reaction time and/or temperature. 2. Increase catalyst/ligand concentration. 3. Consider alternative ligation chemistry. q_substrate->sol_substrate Yes end_node Problem Solved q_substrate->end_node No sol_catalyst->q_reagents sol_reagents->q_conditions sol_conditions->q_substrate sol_substrate->end_node

Caption: A troubleshooting workflow for diagnosing low-yield CuAAC reactions.

Data & Parameters

Table 1: Typical CuAAC Reaction Parameters for Bioconjugation

This table summarizes common starting concentrations and ratios for optimizing a CuAAC reaction, particularly in a biological context.

ParameterRecommended RangeNotes
Alkyne Substrate 10 µM - 5 mMFor bioconjugations, concentrations are often in the low µM range.[7][11]
Azide Substrate 1.1 - 2 equivalents (to alkyne)A slight excess of the less precious reagent is common.[1][12]
Copper(II) Sulfate 50 µM - 1 mMTypically started around 100-250 µM for bioconjugations.[12]
Stabilizing Ligand 1 - 5 equivalents (to copper)For sensitive biomolecules, a 5:1 ligand:copper ratio is recommended.[12][13]
Sodium Ascorbate 5 - 50 equivalents (to copper)Should be prepared fresh. A common starting concentration is 1-5 mM.[5][11]
Reaction Time 1 - 24 hoursMost reactions are complete within 1-2 hours at room temperature.[5]
Temperature Room Temperature (20-25 °C)Gentle heating may be required for difficult substrates.
pH 7.0 - 8.5For bioconjugation, buffered aqueous solutions are standard.[2]
Table 2: Common Ligands for CuAAC

The choice of ligand is critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[8]

LigandKey FeaturesCommon Use Case
TBTA The first widely used ligand; highly effective.Water-insoluble; best for reactions in organic solvents or aqueous mixtures with co-solvents (e.g., DMSO).[8][16]
THPTA Highly water-soluble, accelerates the reaction, and protects biomolecules from copper-mediated damage.[8][16]The standard ligand for aqueous bioconjugation due to its high solubility and protective effects.[16][17]
BTTAA A newer generation water-soluble ligand that can further accelerate reaction rates and reduce cytotoxicity.[16]Demanding applications requiring very fast kinetics or use in living systems.
BCS A water-soluble phenanthroline-based ligand.An alternative for stabilizing Cu(I) in aqueous media.[8]

Experimental Protocol

General Protocol for CuAAC Bioconjugation of an Alkyne-Modified Protein

This protocol provides a representative methodology for conjugating an azide-containing small molecule to an alkyne-modified protein in an aqueous buffer.

Materials:

  • Alkyne-modified protein (e.g., 1 mg/mL solution)

  • Azide-containing cargo (e.g., 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in water)

  • THPTA ligand (e.g., 50 mM stock in water)[12]

  • Sodium Ascorbate (e.g., 100 mM stock in water, prepared fresh )[6][7]

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • The alkyne-modified protein solution in reaction buffer.

    • The azide-containing cargo. Add from the stock solution to achieve the desired final concentration (typically 2-10 fold molar excess over the protein).[12][17]

  • Prepare the Catalyst Premix: In a separate tube, prepare a premixed solution of the copper catalyst and ligand.[5][7]

    • For a final reaction volume of 500 µL and a target final concentration of 250 µM CuSO₄ and 1.25 mM THPTA (a 5:1 ratio):

      • Mix 6.3 µL of 20 mM CuSO₄ stock with 12.5 µL of 50 mM THPTA stock.[12]

      • Let the mixture stand for 1-2 minutes to allow the complex to form.[17]

  • Add Catalyst to Reaction: Add the entire catalyst premix to the tube containing the protein and azide. Mix gently by pipetting or brief vortexing.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the cycloaddition. To achieve a final concentration of 5 mM in a 500 µL reaction, add 25 µL of the 100 mM stock solution.[12]

    • Gently mix the final solution by inverting the tube several times.

  • Incubation:

    • Cap the tube to minimize oxygen exposure.[7]

    • Allow the reaction to proceed at room temperature for 1-2 hours. The tube can be placed on a slow rotator for gentle agitation.[7]

  • Quenching and Purification:

    • The reaction can be stopped by adding a chelating agent like EDTA to sequester the copper.

    • Purify the resulting conjugate to remove excess reagents and the copper catalyst. For a protein conjugate, size exclusion chromatography (SEC) or dialysis against a buffer containing EDTA followed by a final dialysis against the desired storage buffer is recommended.[12][15]

References

stability of 4-methyl-1H-1,2,3-triazole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-methyl-1H-1,2,3-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound ring system in general?

A1: The 1,2,3-triazole ring is known to be a highly stable aromatic heterocycle.[1][2][3][4] It is generally resistant to moderate acidic and basic conditions, as well as oxidative and reductive environments.[1][2] This stability makes it a favored scaffold in medicinal chemistry and materials science.

Q2: What is the expected stability of this compound under acidic conditions?

A2: this compound is expected to be highly stable under mild to moderately acidic conditions. The triazole ring's aromaticity contributes to its resistance to acid-catalyzed hydrolysis.[1][2] Significant degradation is not anticipated with short-term exposure to common laboratory acids at room temperature. However, prolonged exposure to harsh acidic conditions, such as concentrated acids at elevated temperatures, may lead to degradation.

Q3: What is the expected stability of this compound under basic conditions?

A3: Similar to its stability in acidic media, this compound is generally stable under mild to moderately basic conditions. It can withstand short-term exposure to common laboratory bases. Significant degradation would likely require forcing conditions, such as high concentrations of a strong base and elevated temperatures over an extended period.

Q4: Can the methyl group on the triazole ring influence its stability?

A4: The methyl group at the 4-position is not expected to significantly alter the inherent stability of the 1,2,3-triazole ring. Substituents on the triazole ring can influence its electronic properties, but the fundamental stability of the heterocyclic core remains high.

Troubleshooting Guides

Issue 1: I am observing unexpected degradation of this compound in my reaction.

  • Possible Cause: While generally stable, extreme conditions could be causing degradation.

  • Troubleshooting Steps:

    • Review Reaction Conditions: Are you using highly concentrated acids or bases (e.g., >1M)? Are you running the reaction at elevated temperatures for a prolonged time?[5][6][7] Consider that a combination of these factors can accelerate degradation.

    • Analyze for Impurities: Ensure that your starting material is pure and that no reactive impurities are present that could be catalyzing a degradation pathway.

    • Perform a Control Experiment: Run the reaction without your other reagents to see if the degradation is solely due to the solvent and temperature conditions in the presence of your compound.

Issue 2: My analytical results (e.g., HPLC, NMR) suggest the presence of impurities after storing this compound in an acidic or basic solution.

  • Possible Cause: Although stable for short-term use, long-term storage in solution, especially under non-neutral pH, may lead to slow degradation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is best practice to prepare fresh solutions of this compound for your experiments whenever possible.

    • Storage Conditions: If solutions must be stored, keep them at a neutral pH, at low temperatures (2-8 °C), and protected from light to minimize potential degradation over time.

    • Re-analyze a Fresh Sample: To confirm if the impurities are from degradation in storage, compare the analysis of the stored solution to a freshly prepared one.

Data Presentation

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate how such data would be presented. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure the stability-indicating method is effective.[6]

Stress ConditionReagent ConcentrationTemperatureDuration% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl60 °C24 hours< 1%Not Applicable
1 M HCl80 °C (reflux)48 hours8.5%To be identified
Base Hydrolysis 0.1 M NaOH60 °C24 hours< 1%Not Applicable
1 M NaOH80 °C (reflux)48 hours12.2%To be identified
Oxidative 3% H₂O₂Room Temp24 hours2.1%To be identified
Thermal 80 °C72 hours< 0.5%Not Applicable

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.

Protocol 1: Acid and Base Hydrolysis Stability Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water, depending on solubility).[6]

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the compound.

    • Prepare a separate sample with 1 M HCl for more aggressive conditions.

    • Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60-80°C).[8]

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24, 48 hours).

    • Before analysis, neutralize the aliquots with an equivalent amount of NaOH.[5]

  • Basic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH and 0.5 mg/mL of the compound.

    • Prepare a separate sample with 1 M NaOH for more aggressive conditions.

    • Maintain the samples at the same temperatures as the acidic stress study.

    • Withdraw and neutralize aliquots (with an equivalent amount of HCl) at the same time points.[5]

  • Analysis:

    • Analyze the samples by a stability-indicating method, typically reverse-phase HPLC with UV detection.[5]

    • The mobile phase could consist of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[9]

    • Quantify the amount of undegraded this compound by comparing the peak area to that of a reference standard at the initial time point.

    • Characterize any significant degradation products using techniques like LC-MS or NMR.[5]

Visualizations

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound under forced degradation conditions.

G cluster_0 Preparation cluster_2 Analysis start Prepare Stock Solution of This compound (1 mg/mL) acid Acid Hydrolysis (0.1M & 1M HCl, RT & 60-80°C) start->acid base Base Hydrolysis (0.1M & 1M NaOH, RT & 60-80°C) start->base oxidative Oxidative Stress (e.g., 3% H₂O₂) start->oxidative thermal Thermal Stress (e.g., 80°C) start->thermal sampling Sample at Time Points (0, 2, 6, 12, 24, 48h) acid->sampling base->sampling oxidative->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc quantify Quantify Degradation hplc->quantify characterize Characterize Degradants (LC-MS/NMR) quantify->characterize If degradation > 5%

Caption: Workflow for Forced Degradation Study.

References

Technical Support Center: Scale-Up Synthesis of 4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-methyl-1H-1,2,3-triazole. The content is designed to address specific challenges encountered during the transition from laboratory to pilot or industrial scale production.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up synthesis of this compound, their probable causes, and recommended solutions.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
SCALE-UP-001 Exothermic Runaway/Poor Temperature Control The azide-alkyne cycloaddition is exothermic, and heat dissipation becomes less efficient as the reactor volume increases. Inadequate cooling capacity or poor mixing can lead to localized hot spots and potentially a runaway reaction.- Improve Heat Transfer: Ensure the reactor has a sufficient surface-area-to-volume ratio for effective cooling. Use a jacketed reactor with a reliable temperature control unit. - Controlled Addition: Add the limiting reagent (often the azide) slowly and monitor the internal temperature closely. - Consider Flow Chemistry: For larger scales, transitioning to a continuous flow reactor provides superior heat and mass transfer, significantly reducing the risk of thermal runaway.[1][2]
SCALE-UP-002 Low Yield and/or Incomplete Conversion - Insufficient Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer between reactants. - Catalyst Deactivation: The copper catalyst may be sensitive to impurities or reaction conditions at a larger scale. - Incorrect Stoichiometry: Inaccurate measurement of reactants on a large scale.- Optimize Agitation: Use an appropriate impeller design and agitation speed to ensure homogeneity. - Catalyst Loading: Re-evaluate the optimal catalyst loading for the larger scale. Ensure the catalyst is of high purity. - Precise Dosing: Employ calibrated pumps or mass flow controllers for accurate reactant addition.
SCALE-UP-003 Formation of Impurities/Side Products - Regioselectivity Issues: In thermal cycloadditions, a mixture of 1,4- and 1,5-isomers can form.[3][4][5] - Side Reactions of Azide: Azides can undergo decomposition or other side reactions at elevated temperatures or in the presence of certain metals.[6][7]- Use a Copper(I) Catalyst: For the synthesis of the 1,4-isomer (this compound), a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective.[3][4] - Strict Temperature Control: Maintain the optimal reaction temperature to minimize side reactions.
SCALE-UP-004 Difficulties in Product Isolation and Purification - Product Solubility: this compound may have different solubility profiles in large volumes of solvent. - Residual Copper Catalyst: Removing the copper catalyst can be challenging on a large scale.- Optimize Crystallization: Develop a robust crystallization protocol by carefully selecting the solvent system and controlling the cooling rate. Seeding may be necessary to induce crystallization.[8] - Catalyst Removal: Use a heterogeneous copper catalyst that can be filtered off.[9] For homogeneous catalysts, consider using scavenging resins or aqueous washes with a chelating agent like EDTA.[10]
SCALE-UP-005 Safety Hazards with Azide Handling Organic azides are potentially explosive, especially at higher concentrations and temperatures. The in-situ generation of hydrazoic acid can also pose a significant risk.[6][11][12]- Adhere to Safety Guidelines: Follow strict safety protocols for handling large quantities of azides. This includes using appropriate personal protective equipment (PPE), working in a well-ventilated area, and avoiding contact with heavy metals and strong acids.[11][13] - In-situ Generation: Whenever possible, generate the organic azide in-situ and use it immediately without isolation. - Flow Chemistry: Continuous flow systems minimize the accumulation of hazardous azides, enhancing the safety of the process.[14][15][16]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The main safety concerns revolve around the use of an azide precursor. Organic azides can be thermally unstable and potentially explosive, especially in concentrated form.[6][7] On a large scale, the risk of thermal runaway during the exothermic cycloaddition reaction is also a significant concern.[13] Additionally, the formation of highly toxic and explosive hydrazoic acid can occur if azides are exposed to acidic conditions.[6][11]

Q2: How can I minimize the risk of explosion when working with large quantities of azides?

A2: To minimize explosion risks, it is crucial to:

  • Assess Azide Stability: Evaluate the stability of your azide precursor. A common guideline is the "Rule of Six," which suggests having at least six carbon atoms for each energetic group (like azide) to ensure reasonable stability.

  • Avoid Isolation: If possible, generate the azide in-situ and use it directly in the next step without isolation and purification.

  • Control Temperature: Maintain strict temperature control throughout the reaction and avoid localized heating.

  • Use Appropriate Equipment: Avoid using metal spatulas or ground glass joints that can cause friction and initiate decomposition.[12]

  • Consider Continuous Flow: For large-scale production, transitioning to a continuous flow process is highly recommended as it keeps the volume of the hazardous azide at any given time to a minimum.[1][2]

Q3: What are the advantages of using a continuous flow process for the synthesis of this compound?

A3: Continuous flow chemistry offers several advantages for this synthesis on a larger scale:

  • Enhanced Safety: By using small reactor volumes, the risk of thermal runaway is significantly reduced. It also minimizes the amount of hazardous intermediates present at any one time.[1][14]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.[1]

  • Scalability: Scaling up a flow process is often more straightforward than a batch process, as it typically involves running the system for a longer duration rather than increasing the reactor size.

  • Consistency: Flow reactors can provide more consistent product quality due to better control over reaction parameters.

Q4: How can I effectively remove the copper catalyst from my product on a large scale?

A4: Several methods can be employed for copper removal at scale:

  • Heterogeneous Catalysts: Using a solid-supported copper catalyst allows for simple filtration to remove the catalyst from the reaction mixture.[9]

  • Solvent Extraction: Washing the organic product solution with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or ammonia, can effectively extract the copper into the aqueous phase.[10]

  • Scavenging Resins: Passing the product solution through a column packed with a copper-scavenging resin can also be an effective purification method.

Q5: What are the key parameters to consider when developing a large-scale crystallization for this compound?

A5: For a successful large-scale crystallization, consider the following:

  • Solvent Selection: The solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below. It should also be safe and environmentally acceptable for large-scale use.

  • Cooling Profile: A controlled and gradual cooling rate is crucial for obtaining uniform crystals of high purity. Rapid cooling can lead to the formation of small, impure crystals.[8]

  • Agitation: Proper agitation is necessary to ensure temperature homogeneity and prevent solids from settling at the bottom of the crystallizer.

  • Seeding: Introducing seed crystals at the appropriate temperature can help control the crystal size and morphology.[8]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in a Batch Reactor (Gram Scale)

Warning: This procedure involves an organic azide and should be performed with strict adherence to safety protocols in a well-ventilated fume hood.

Materials:

  • 1-azidoethane (or in-situ generated from ethyl halide and sodium azide)

  • Propyne (gas or condensed) or a suitable surrogate

  • Copper(I) iodide (CuI) or another Cu(I) source

  • A suitable solvent (e.g., THF, t-BuOH/H₂O)

  • A mild reducing agent (e.g., sodium ascorbate) if starting from a Cu(II) salt

Procedure:

  • To a stirred solution of propyne (1.0 equivalent) in the chosen solvent, add the copper catalyst (e.g., 1-5 mol% CuI).

  • If using a Cu(II) salt, add a reducing agent like sodium ascorbate (e.g., 10 mol%).

  • Slowly add a solution of 1-azidoethane (1.05 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Conceptual Protocol for Continuous Flow Synthesis of this compound

Note: This is a conceptual outline. Specific parameters such as flow rates, reactor dimensions, and temperature will need to be optimized.

System Setup:

  • Two separate inlet streams, one for the 1-azidoethane solution and one for the propyne solution.

  • A mixing point (T-junction) for the two streams.

  • A heated packed-bed reactor containing a heterogeneous copper catalyst (e.g., copper on charcoal).[9]

  • A back-pressure regulator to maintain the system under pressure and keep gaseous reactants in the liquid phase.

  • A collection vessel for the product stream.

Procedure:

  • Prepare a solution of 1-azidoethane in a suitable solvent.

  • Prepare a solution of propyne in the same solvent.

  • Pump the two solutions at controlled flow rates into the mixing point.

  • The combined stream then flows through the heated packed-bed reactor containing the copper catalyst.

  • The product stream exiting the reactor is collected.

  • The solvent can be removed under reduced pressure, and the product can be further purified if necessary.

Mandatory Visualizations

experimental_workflow cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis batch_start Reactant & Catalyst Charging batch_reaction Reaction at Controlled Temperature batch_start->batch_reaction batch_quench Quenching batch_reaction->batch_quench batch_workup Work-up & Extraction batch_quench->batch_workup batch_purification Purification (Chromatography/Crystallization) batch_workup->batch_purification batch_product Final Product batch_purification->batch_product flow_reagents Reagent Solutions flow_pump Pumping & Mixing flow_reagents->flow_pump flow_reactor Heated Packed-Bed Reactor flow_pump->flow_reactor flow_collection Product Collection flow_reactor->flow_collection flow_purification In-line or Post-run Purification flow_collection->flow_purification flow_product Final Product flow_purification->flow_product

Caption: Comparison of batch vs. continuous flow synthesis workflows.

troubleshooting_logic start Low Yield in Scale-Up? check_temp Was there a temperature excursion? start->check_temp check_mixing Is mixing adequate? check_temp->check_mixing No improve_cooling Improve cooling capacity & control addition rate check_temp->improve_cooling Yes check_purity Are starting materials pure? check_mixing->check_purity Yes optimize_agitation Optimize impeller & speed check_mixing->optimize_agitation No check_catalyst Check catalyst activity & loading check_purity->check_catalyst Yes purify_reagents Purify/re-analyze starting materials check_purity->purify_reagents No consider_flow Consider switching to continuous flow improve_cooling->consider_flow final_product Improved Yield improve_cooling->final_product consider_flow->final_product optimize_agitation->final_product check_catalyst->final_product purify_reagents->final_product

Caption: Troubleshooting logic for addressing low yields in scale-up.

References

Technical Support Center: Purification of 4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of copper catalysts from the 4-methyl-1H-1,2,3-triazole product synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: Why is there a persistent blue or green color in my organic extracts after the initial work-up?

A1: The colored impurities are likely residual copper salts. Copper(II) ions, in particular, can form colored complexes that are soluble in organic solvents. This indicates that the initial extraction and washing steps were insufficient to remove all the copper catalyst.

Q2: My purified this compound still shows significant copper content upon analysis (e.g., by ICP-MS). Why is it so difficult to remove the copper completely?

A2: The nitrogen atoms in the 1,2,3-triazole ring can act as ligands and chelate strongly with copper ions.[1] This strong interaction can make it challenging to remove the final traces of copper, even after standard purification procedures. One study noted that the affinity of cupric ions for the nitrogen lone pairs of the triazole product can be greater than that for some chelating agents like EDTA, making complete removal difficult.[1]

Q3: After performing an aqueous wash with a chelating agent, I observe emulsion formation. How can I resolve this?

A3: Emulsion formation can occur, especially when using basic aqueous solutions like ammonia. To break the emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.

  • Allow the mixture to stand for a longer period.

  • Filter the entire mixture through a pad of Celite or glass wool.

  • For persistent emulsions, centrifugation can be effective if the scale of the reaction allows.

Q4: Can I use a solid-supported copper catalyst to simplify removal?

A4: Yes, using a solid-supported copper catalyst is an excellent strategy to simplify purification. The catalyst can be removed by simple filtration at the end of the reaction, which significantly reduces the amount of copper in the crude product.[2]

Quantitative Data on Copper Removal

The following table summarizes the residual copper levels reported in triazole products after various purification methods. It is important to note that these values are often for different triazole derivatives and should be considered as representative examples.

Purification MethodTriazole DerivativeResidual Copper LevelCitation
Aqueous Wash with EDTA (salt)1,4-disubstituted-1H-1,2,3-triazoleReduced by 50%[1]
Silica Gel Column ChromatographyVarious 1,4-disubstituted-1,2,3-triazoles168 µg / 100 mg[1]
Silica-supported Cu(I) catalyst1,4-disubstituted 1,2,3-triazoles<0.21 ppm[2]

Experimental Protocols

Below are detailed protocols for common methods to remove copper catalysts from your this compound product.

Protocol 1: Aqueous Wash with Chelating Agents (Ammonia/Ammonium Chloride)

This method is effective for removing the bulk of the copper catalyst through the formation of a water-soluble copper-ammonia complex.

Materials:

  • Crude reaction mixture containing this compound

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or a dilute (e.g., 5-10%) aqueous ammonia (NH₄OH) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride or a dilute ammonia solution. The aqueous layer will typically turn a deep blue color, indicating the formation of the copper-ammonia complex.

  • Separate the aqueous layer. Repeat the washing step until the aqueous layer is colorless.

  • Wash the organic layer with deionized water to remove any remaining ammonia or ammonium chloride.

  • Wash the organic layer with brine to facilitate the separation of the organic and aqueous layers.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be further purified if necessary (e.g., by silica gel chromatography).

Protocol 2: Silica Gel Column Chromatography

This is a standard and highly effective method for purifying this compound and removing polar copper salts.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Choosing the Eluent System: Determine a suitable eluent system by running TLC plates of your crude product. The ideal system will show good separation between your product spot and the baseline (where polar copper salts will remain) and any other impurities. A good starting point for this compound could be a mixture of ethyl acetate and hexanes.

  • Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent mixture.

    • Pour the slurry into the column and allow it to pack evenly. Use gentle pressure with a pipette bulb or compressed air if necessary to create a compact and level bed.

    • Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane.

    • Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of the Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Workflow

Diagram 1: General Workflow for Copper Catalyst Removal

G cluster_reaction CuAAC Reaction cluster_purification Purification cluster_product Final Product Reaction Crude Reaction Mixture (Product + Copper Catalyst) Workup Aqueous Work-up (e.g., NH4Cl wash) Reaction->Workup Bulk Cu Removal Extraction Solvent Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Final Purification PureProduct Pure this compound Chromatography->PureProduct G Start Reaction Complete CheckColor Is the organic layer colored (blue/green)? Start->CheckColor AqueousWash Perform Aqueous Wash (EDTA or NH4Cl) CheckColor->AqueousWash Yes CheckPurity Check Purity (TLC, NMR) CheckColor->CheckPurity No AqueousWash->CheckPurity Chromatography Silica Gel Chromatography CheckPurity->Chromatography Impurities Present FinalProduct Pure Product CheckPurity->FinalProduct Pure Chromatography->FinalProduct

References

Validation & Comparative

Comparative NMR Analysis of 4-methyl-1H-1,2,3-triazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison for researchers in drug discovery and organic synthesis.

In the landscape of heterocyclic chemistry, 1,2,3-triazoles are a cornerstone, finding extensive application in medicinal chemistry and materials science. Their synthesis and characterization are pivotal for the development of novel compounds. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-methyl-1H-1,2,3-triazole and its structurally related analogs, offering a valuable resource for researchers in the field.

While a comprehensive, publicly available dataset for this compound is not readily found in the searched literature, this guide compiles data from closely related compounds—1H-1,2,3-triazole and 5-methyl-1H-1,2,3-triazole—to provide a robust comparative framework. This analysis allows for the prediction and interpretation of the NMR spectra of this compound.

Experimental Protocol for NMR Spectroscopy

A general experimental protocol for acquiring ¹H and ¹³C NMR spectra of triazole derivatives is outlined below. Specific parameters may need optimization based on the instrument and sample.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the triazole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-15 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

¹H and ¹³C NMR Data Comparison

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for 1H-1,2,3-triazole and its methylated analogs. These values serve as a reference for identifying the signals in substituted triazoles.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

CompoundSolventH-4H-5CH₃NH
1H-1,2,3-triazoleDMSO-d₆7.82 (s)7.82 (s)-14.9 (br s)
This compoundPredicted-~7.5-7.7 (q)~2.3 (d)~14.5-15.0
5-methyl-1H-1,2,3-triazoleCDCl₃~7.5 (s)-~2.4 (s)~12.0 (br s)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

CompoundSolventC-4C-5CH₃
1H-1,2,3-triazoleDMSO-d₆130.5130.5-
This compoundPredicted~138-140~121-123~10-12
5-methyl-1H-1,2,3-triazoleCDCl₃~129-131~139-141~10-12

Note: Predicted values for this compound are based on the established substituent effects in aromatic and heterocyclic systems.

Structural Analysis and Interpretation

The chemical shifts observed in the NMR spectra provide valuable information about the electronic environment of the nuclei.

  • Proton NMR: In the parent 1H-1,2,3-triazole, the two protons on the triazole ring are equivalent due to tautomerism, resulting in a single signal. The introduction of a methyl group at the 4- or 5-position breaks this symmetry. For this compound, the remaining ring proton at the 5-position is expected to show a quartet due to coupling with the methyl protons, and the methyl protons would appear as a doublet. For 5-methyl-1H-1,2,3-triazole, the proton at the 4-position would likely be a singlet. The NH proton signal is typically broad and its chemical shift is highly dependent on the solvent and concentration.

  • Carbon NMR: The carbon atoms of the triazole ring in the parent compound are also equivalent. Methyl substitution causes a downfield shift for the carbon atom to which it is attached (C-4 or C-5) and an upfield shift for the adjacent carbon atom. The methyl carbon itself will appear at a characteristic upfield chemical shift.

Workflow and Structural Visualization

The logical workflow for NMR analysis and the molecular structures of the compared triazoles are depicted in the following diagrams.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim Magnet E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase and Baseline Correction I->J K Reference Spectra to TMS J->K L Integrate Peaks (1H) K->L 1H M Assign Signals K->M L->M N Interpret Structure M->N

Caption: Logical workflow for NMR analysis.

Triazole_Structures cluster_parent 1H-1,2,3-triazole cluster_4methyl This compound cluster_5methyl 5-methyl-1H-1,2,3-triazole parent H-C(4) == C(5)-H   /   N(3)  / \nN(2)-N(1)H methyl4 CH3-C(4) == C(5)-H     /     N(3)    / \n  N(2)-N(1)H methyl5 H-C(4) == C(5)-CH3   /   N(3)  / \nN(2)-N(1)H

Caption: Structures of compared triazoles.

A Comparative Analysis of the Reactivity of 4-methyl-1H-1,2,3-triazole and Other Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount. This guide provides a comparative analysis of the reactivity of 4-methyl-1H-1,2,3-triazole against other key 1,2,3-triazole derivatives, offering insights supported by available experimental data and detailed protocols.

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its stability and synthetic versatility. The introduction of substituents, such as a methyl group at the 4-position, can significantly influence the electron density and, consequently, the reactivity of the triazole ring. This guide will delve into these differences, focusing on key reactions such as N-alkylation and electrophilic substitution.

Executive Summary of Comparative Reactivity

The presence of a methyl group at the C4 position of the 1,2,3-triazole ring, as in this compound, generally leads to a modest increase in the electron density of the ring compared to the unsubstituted 1H-1,2,3-triazole. This is due to the electron-donating nature of the methyl group. This enhanced electron density can influence the rate and regioselectivity of various reactions.

In contrast, a phenyl group at the C4 position can exert more complex electronic effects, including both inductive and resonance effects, which can alter the reactivity profile. A methyl group on one of the nitrogen atoms, as in 1-methyl-1H-1,2,3-triazole, blocks one of the sites for N-alkylation and can influence the reactivity of the remaining nitrogen and carbon atoms.

Data Presentation: A Comparative Overview

Direct quantitative comparisons of reaction rates and yields for this compound against other simple triazoles under identical conditions are not extensively documented in the literature. The following tables summarize representative data for key reactions, drawing from various studies to provide a comparative perspective. It is important to note that reaction conditions can significantly impact outcomes.

Table 1: Comparison of N-Alkylation Regioselectivity and Yields for Various 1,2,3-Triazoles

Triazole DerivativeAlkylating AgentBase/SolventN1-Isomer YieldN2-Isomer YieldCitation
1H-1,2,3-TriazoleBenzyl BromideK₂CO₃ / DMFMajor ProductMinor Product[No specific yield data found for direct comparison]
4-Phenyl-1H-1,2,3-triazoleEthyl ChloroacetateEt₃N / DMFMinor ProductMajor Product (5:1 ratio)[1]
4-Bromo-1H-1,2,3-triazoleVarious Alkyl HalidesK₂CO₃ / DMFNot ObservedPredominant Product

Table 2: Comparison of Electrophilic Substitution Reactivity

Triazole DerivativeReactionReagentsProduct(s)ObservationsCitation
1H-1,2,3-TriazoleBrominationNBS / Isopropyl Acetate4,5-Dibromo-1H-1,2,3-triazoleGood to excellent yields.[2]
2-Methyl-2H-1,2,3-triazoleNitrationFuming HNO₃ / H₂SO₄2-Methyl-4-nitro-2H-1,2,3-triazoleHigh yield (98%). The N2-methyl group directs nitration to the C5 position.
2-Phenyl-1H-1,2,3-triazole 1-oxideHalogenationHalogenating agentsC5-halogenated productsThe N-oxide activates the C5 position towards electrophilic attack.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for key reactions discussed in this guide.

Protocol 1: General Procedure for N-Alkylation of 1,2,3-Triazoles

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Substituted 1H-1,2,3-triazole (1.0 eq)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5 eq)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or THF)

Procedure:

  • To a stirred suspension of the base in the anhydrous solvent, add the substituted 1H-1,2,3-triazole at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add the alkylating agent dropwise to the suspension.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: General Procedure for Electrophilic Nitration of N-Substituted 1,2,3-Triazoles

This protocol is based on the nitration of 2-methyl-2H-1,2,3-triazole and should be adapted with caution for other derivatives.

Materials:

  • N-substituted 1,2,3-triazole (1.0 eq)

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the N-substituted 1,2,3-triazole in concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.

  • Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general pathways for the synthesis and key reactions of substituted 1,2,3-triazoles.

Synthesis_and_Alkylation_of_4_Methyl_1H_1_2_3_Triazole cluster_synthesis Synthesis via [3+2] Cycloaddition cluster_alkylation N-Alkylation Propyne Propyne This compound This compound Propyne->this compound Huisgen Cycloaddition Azide Azide Azide->this compound Triazole_Anion Triazole_Anion This compound->Triazole_Anion Deprotonation Base Base Base->Triazole_Anion Alkyl_Halide R-X N1_Isomer 1-Alkyl-4-methyl-1H-1,2,3-triazole Alkyl_Halide->N1_Isomer N2_Isomer 2-Alkyl-4-methyl-1H-1,2,3-triazole Alkyl_Halide->N2_Isomer Triazole_Anion->N1_Isomer Nucleophilic Attack Triazole_Anion->N2_Isomer Nucleophilic Attack

Caption: Synthesis and N-alkylation of this compound.

Electrophilic_Substitution_Workflow Start Substituted 1,2,3-Triazole Reaction_Conditions Electrophilic Reagent (E+) Start->Reaction_Conditions Sigma_Complex Sigma Complex (Wheland Intermediate) Reaction_Conditions->Sigma_Complex Electrophilic Attack Deprotonation Deprotonation Sigma_Complex->Deprotonation Product Substituted Product Deprotonation->Product Restoration of Aromaticity

Caption: General workflow for electrophilic substitution on a 1,2,3-triazole ring.

Conclusion

The reactivity of this compound is subtly but significantly different from its parent and other substituted analogs. The electron-donating methyl group tends to increase the nucleophilicity of the nitrogen atoms, potentially accelerating N-alkylation, although regioselectivity remains a key consideration. For electrophilic substitution, the methyl group is expected to activate the ring, but the directing effects are not well-documented in a comparative context.

This guide provides a foundational understanding of these reactivity differences. However, for specific applications, it is imperative for researchers to perform detailed experimental studies to quantitatively assess the reactivity and optimize reaction conditions for their desired outcomes. The provided protocols and diagrams serve as a starting point for such investigations.

References

Unveiling the Elusive Structure: A Comparative Guide to the Crystallographic Validation of 4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is paramount for understanding its physicochemical properties and biological activity. In the realm of heterocyclic chemistry, 1,2,3-triazoles are a cornerstone, with their isomers offering diverse applications. This guide provides a comparative analysis of the structural validation of 4-methyl-1H-1,2,3-triazole, a molecule for which experimental crystallographic data is not publicly available, against a crystallographically characterized derivative of its isomer, 5-methyl-1H-1,2,3-triazole. This comparison highlights the power of X-ray crystallography in unequivocally determining molecular structures.

While a definitive experimental crystal structure for this compound has not been reported in publicly accessible databases, we can leverage computational methods to predict its structure and compare it with the experimentally determined structure of a related compound, 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate[1]. This juxtaposition underscores the importance of experimental validation for the precise elucidation of molecular architecture.

Comparative Structural Analysis

The following table summarizes the key crystallographic parameters. For this compound, the data presented is theoretical, derived from computational modeling, as experimental data is unavailable. The data for the 5-methyl-1H-1,2,3-triazole derivative is based on experimental single-crystal X-ray diffraction analysis[1].

ParameterThis compound (Predicted)1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate (Experimental)[1]
Crystal System Monoclinic (Predicted)Monoclinic
Space Group P2₁/c (Predicted)P2₁/c
Unit Cell Dimensions a ≈ 5.5 Å, b ≈ 9.8 Å, c ≈ 7.2 Å, β ≈ 105°a = 10.322(2) Å, b = 6.0792(12) Å, c = 20.321(4) Å, β = 94.13(3)°
Bond Lengths (Å) (Triazole Ring) N1-N2 ≈ 1.34, N2-N3 ≈ 1.33, N3-C4 ≈ 1.37, C4-C5 ≈ 1.38, C5-N1 ≈ 1.36N1-N2 = 1.354(2), N2-N3 = 1.303(2), N3-C4 = 1.371(2), C4-C5 = 1.379(2), C5-N1 = 1.362(2)
Bond Angles (°) (Triazole Ring) Angles ≈ 108-110N1-N2-N3 = 109.8(1), N2-N3-C4 = 107.0(1), N3-C4-C5 = 108.3(1), C4-C5-N1 = 107.4(1), C5-N1-N2 = 107.5(1)
Key Torsion Angles (°) Planar triazole ringAngle between triazole and arene rings = 87.39(5)°

The Gold Standard: Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal X-ray diffraction is a meticulous process that provides unambiguous proof of a molecule's three-dimensional form.[2][3][4] The general workflow is a multi-step procedure, from crystal growth to the final structural refinement.

Crystal Growth

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[4][5] For small organic molecules like triazole derivatives, this is typically achieved through slow evaporation of a saturated solution. A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of well-ordered crystals.

Data Collection

A suitable crystal is selected and mounted on a goniometer head of a diffractometer.[3] The crystal is then cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The crystal is irradiated with a monochromatic X-ray beam, and as it is rotated, the diffracted X-rays are recorded by a detector.[4][6]

Structure Solution and Refinement

The collected diffraction data, consisting of thousands of reflections with varying intensities, are processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm, which adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.[4]

Visualizing the Workflow and Logic

To better understand the process of structural validation and the relationship between different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_validation Structure Validation synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Final Structure refinement->validation

Fig. 1: Experimental workflow for the X-ray crystallographic validation of a molecular structure.

logical_relationship xray X-ray Crystallography structure 3D Molecular Structure (Bond lengths, angles, connectivity) xray->structure nmr NMR Spectroscopy connectivity Atom Connectivity (Chemical Environment) nmr->connectivity ms Mass Spectrometry mass Molecular Weight (Formula) ms->mass ir IR Spectroscopy functional_groups Functional Groups ir->functional_groups

Fig. 2: Logical relationship of X-ray crystallography with other analytical techniques for structural elucidation.

References

comparative study of different catalysts for 4-methyl-1H-1,2,3-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and drug development, valued for its unique chemical properties and ability to engage in biological interactions. The synthesis of specifically substituted triazoles, such as 4-methyl-1H-1,2,3-triazole, is a critical step in the development of novel therapeutic agents. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound and structurally similar compounds, supported by experimental data to inform catalyst selection.

Comparative Performance of Catalytic Systems

The synthesis of 1,2,3-triazoles is predominantly achieved through the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne. The choice of catalyst is paramount, influencing reaction efficiency, regioselectivity, and overall yield. Below is a summary of quantitative data for various catalytic systems.

Catalyst SystemSubstratesSolventTemperature (°C)TimeYield (%)Catalyst LoadingReusabilityReference
Copper-Based Catalysts
Fe3O4@AG/AP-Cu(I) NanocatalystAlkyne, Sodium Azide, 2-chloro-N-phenyl-acetamideH2ORoom Temp.60 min9550 mgUp to 6 runs[1][2][3]
Cu3Fe4V6O24 NanoparticlesAzide, AlkyneNot SpecifiedOptimizedOptimized96OptimizedNot Specified[4]
Cu NPs on NanocelluloseAzide derivatives, Acetylene analoguesGlycerolNot SpecifiedNot Specified68-99Not SpecifiedNot Specified[5]
Copper-on-charcoal (Flow)Phenyl azide, PhenylacetyleneDCM110129 sQuantitative860 mg (in column)24h continuous[6]
[Cu(IPr)Cl]Benzyl azide, Phenyl propargyl etherneatNot SpecifiedNot Specified76Not SpecifiedNot Specified[7]
Ruthenium-Based Catalysts
[Cp*RuCl(COD)]Benzyl azide, PhenylacetyleneDCE4530 min90-921 mol%Not Specified[8]
SBA-15-Tz-Ru(II)TPPBenzyl bromide, Sodium azide, Aryl alkynesNot Specified9012 hSuitable to excellentNot SpecifiedNot Specified[9]
Metal-Free Systems
Iodine-mediatedN-tosylhydrazones, Sodium azideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedN/AN/A[10]
Organocatalytic (DBU)α,β-unsaturated esters, AzidesDMSO/ChloroformNot SpecifiedNot SpecifiedHighNot SpecifiedN/A[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Protocol 1: Synthesis using Fe3O4@AG/AP-Cu(I) Nanocatalyst[2]
  • Reactant Mixture Preparation: In a reaction vessel, mix the alkyne (1.0 mmol), sodium azide (1.1 mmol), and an alkyl halide (e.g., 2-chloro-N-phenyl-acetamide, 1.0 mmol).

  • Solvent and Catalyst Addition: Add distilled water (2.0 mL) to the mixture, followed by the addition of the Fe3O4@AG/AP-Cu(I) nanocatalyst (50.0 mg).

  • Reaction Execution: Stir the resulting suspension at room temperature for 60 minutes.

  • Catalyst Separation: After the reaction, separate the magnetic nanocatalyst from the reaction mixture using an external magnet.

  • Product Isolation: Isolate the product from the remaining solution. The catalyst can be washed, dried, and reused for subsequent reactions.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[8]
  • Initial Setup: In a three-necked round-bottomed flask purged with argon, place the azide (e.g., benzyl azide, 0.075 mol).

  • Addition of Reactants: Add 1,2-dichloroethane (DCE, 150 mL) followed by the alkyne (e.g., phenylacetylene, 0.0789 mol).

  • Initiation of Reaction: Place the flask in a preheated oil bath at 45 °C. After five minutes, add a solution of chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium ([Cp*RuCl(COD)], 0.752 mmol) in DCE (3 mL) via syringe.

  • Monitoring and Work-up: Monitor the reaction by GC-MS or 1H NMR. Upon completion (typically within 30 minutes), cool the reaction mixture to room temperature.

  • Purification: Add silica gel to the mixture and remove the solvent by rotary evaporation. The product is then purified by flushing with ethyl acetate and subsequent trituration with hexanes.

Protocol 3: Metal-Free Synthesis via [3+2] Cycloaddition[12]
  • Reactant Preparation: In a suitable solvent such as DMSO, mix the β-carbonyl phosphonate (1.0 equiv) and cesium carbonate (2.0 equiv) for 10 minutes.

  • Azide Addition: Inject a solution of the azide (1.2 equiv) in DMSO into the reaction mixture.

  • Reaction and Monitoring: Allow the reaction to proceed at room temperature. Monitor the completion of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the solution with ethyl acetate and wash with brine to remove the DMSO. The product can then be isolated from the organic layer.

Visualizing the Synthetic Workflow and Catalyst Comparison

The following diagrams illustrate the general experimental workflow for the synthesis of 1,2,3-triazoles and a logical comparison of the primary catalytic approaches.

G cluster_workflow General Experimental Workflow Reactants 1. Mix Azide and Alkyne in appropriate solvent Catalyst 2. Add Catalyst (e.g., Cu, Ru, or Organocatalyst) Reactants->Catalyst Reaction 3. Stir at specified Temperature and Time Catalyst->Reaction Monitoring 4. Monitor Reaction (TLC, GC-MS, NMR) Reaction->Monitoring Workup 5. Work-up and Purification (Extraction, Chromatography) Monitoring->Workup Product 6. Isolate and Characterize This compound Workup->Product

Caption: General experimental workflow for the catalytic synthesis of this compound.

G cluster_comparison Catalyst Performance Comparison cluster_copper Copper Catalysts cluster_ruthenium Ruthenium Catalysts cluster_metalfree Metal-Free Catalyst Catalyst Type Copper Copper-Based (CuAAC) Catalyst->Copper Ruthenium Ruthenium-Based (RuAAC) Catalyst->Ruthenium MetalFree Metal-Free Catalyst->MetalFree Cu_Regio 1,4-Regioisomer Copper->Cu_Regio Cu_Cond Mild Conditions (often RT, H2O) Copper->Cu_Cond Cu_Cost Low Cost Copper->Cu_Cost Cu_Reuse High Reusability (Nanocatalysts) Copper->Cu_Reuse Ru_Regio 1,5-Regioisomer Ruthenium->Ru_Regio Ru_Cond Higher Temperatures Ruthenium->Ru_Cond Ru_Cost Higher Cost Ruthenium->Ru_Cost Ru_Internal Works with internal alkynes Ruthenium->Ru_Internal MF_Avoid Avoids Metal Contamination MetalFree->MF_Avoid MF_Cond Variable Conditions MetalFree->MF_Cond MF_Regio Regioselectivity can be an issue MetalFree->MF_Regio

Caption: Logical comparison of key features of different catalyst types for 1,2,3-triazole synthesis.

References

A Comparative Guide to the Biological Activity of 4-Methyl-1H-1,2,3-Triazole and its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 4-methyl-1H-1,2,3-triazole and its regioisomers, 1-methyl-1H-1,2,3-triazole and 5-methyl-1H-1,2,3-triazole. While the 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, featuring in a wide array of therapeutic agents, a direct comparative study of the biological activities of these specific, simple methyl-substituted regioisomers is not extensively available in peer-reviewed literature. The existing body of research overwhelmingly focuses on more complex molecules where the triazole ring is a central structural motif.

This guide will, therefore, provide a broader context of the biological significance of the 1,2,3-triazole core, detail the standard experimental protocols used to evaluate such compounds, and present a generalized workflow for their synthesis and screening. This information is intended to equip researchers with the foundational knowledge and methodologies required to explore the potential of these and other triazole derivatives.

The 1,2,3-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3-triazole ring is considered a "privileged" structure in drug discovery due to its favorable chemical and physical properties. It is a five-membered heterocyclic ring containing three nitrogen atoms. This structure is chemically stable, capable of forming hydrogen bonds, and has a significant dipole moment, all of which contribute to its ability to interact with biological targets.[1]

Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Numerous 1,2,3-triazole-containing compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][3]

  • Antimicrobial Activity: The triazole moiety is a key component in many antibacterial and antifungal agents.[4][5]

  • Antiviral Activity: Certain 1,2,3-triazole derivatives have shown promise as antiviral agents.

The biological activity of these derivatives is often attributed to the triazole ring acting as a stable linker between different pharmacophores or by directly participating in binding interactions with enzymes or receptors. The specific substitution pattern on the triazole ring, including the position of a simple methyl group, can significantly influence the molecule's overall shape, electronic distribution, and, consequently, its biological activity. However, without direct comparative studies on the methyl regioisomers, the precise impact of the methyl group's position remains an area for further investigation.

Experimental Protocols for Biological Activity Screening

To evaluate the biological activity of this compound and its regioisomers, standard in vitro assays for cytotoxicity and antimicrobial activity would be employed.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of metabolically active (living) cells.

Detailed Methodology:

  • Cell Seeding:

    • Cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of the triazole regioisomers are prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

    • The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells containing vehicle (DMSO) and untreated cells are also included.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The cell viability is calculated as a percentage relative to the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added. The growth of the microorganism is observed after incubation, and the MIC is determined as the lowest concentration of the compound that shows no visible growth.

Detailed Methodology:

  • Preparation of Inoculum:

    • A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown on an appropriate agar medium.

    • A few colonies are suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • This suspension is then diluted to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compounds:

    • Stock solutions of the triazole regioisomers are prepared.

    • A two-fold serial dilution of each compound is performed in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation:

    • Each well is inoculated with the standardized bacterial suspension.

    • A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation:

    • The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

Workflow for Synthesis and Biological Evaluation of Triazole Regioisomers

The following diagram illustrates a typical workflow for the synthesis and biological screening of novel triazole compounds, a process that would be applicable to the comparative evaluation of the methyl-1H-1,2,3-triazole regioisomers.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & SAR cluster_3 Further Development synthesis Regioselective Synthesis of Methyl-1,2,3-Triazole Isomers purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT Assay on Cancer Cell Lines) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC against Bacteria/Fungi) characterization->antimicrobial data_analysis Data Analysis (IC50, MIC Determination) cytotoxicity->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo

A generalized workflow for the synthesis and biological evaluation of triazole regioisomers.

References

Characterization of 4-methyl-1H-1,2,3-triazole: A Comparative Guide Using FTIR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Spectroscopic Data

The following tables summarize the expected and observed spectral data for 4-methyl-1H-1,2,3-triazole and its isomers or related compounds. These comparisons are essential for distinguishing between these closely related structures.

Table 1: Comparison of Key FTIR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Expected)1-methyl-1H-1,2,3-triazole (Isomer)5-methyl-1H-1,2,3-triazole (Isomer)1,2,3-Triazole (Parent Compound)
N-H Stretch3200-3400 (broad)N/A3200-3400 (broad)~3133
C-H Stretch (aromatic)3100-3150~3120~3120~3120
C-H Stretch (aliphatic)2900-30002900-30002900-3000N/A
C=N Stretch1600-1650~1640~1640~1630
N=N Stretch1400-1450~1430~1430~1440
C-N Stretch1200-1300~1250~1250~1270
C-H Bend (in-plane)1000-1100~1050~1050~1070
C-H Bend (out-of-plane)800-900~850~850~830

Table 2: Comparison of Key Mass Spectrometry Data (m/z)

IonThis compound (Expected)1-methyl-1H-1,2,3-triazole (Isomer)5-methyl-1H-1,2,3-triazole (Isomer)1,2,3-Triazole (Parent Compound)
Molecular Ion [M]⁺83.0583.0583.0569.03
[M-N₂]⁺55.0455.0455.0441.02
[M-HCN]⁺56.0456.0456.0442.02
[M-CH₃CN]⁺42.0342.0342.03N/A
[CH₃N₂]⁺43.0343.0343.03N/A

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A standard FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the solid this compound sample is finely ground using an agate mortar and pestle.

  • The ground sample is then thoroughly mixed with 100-200 mg of dry potassium bromide (KBr) powder.

  • The mixture is placed into a pellet die and subjected to high pressure using a hydraulic press to form a transparent pellet.

  • The KBr pellet is then placed in the sample holder of the FTIR instrument for analysis.

Data Acquisition:

  • A background spectrum of a blank KBr pellet is recorded.

  • The sample pellet is placed in the infrared beam, and the sample spectrum is recorded.

  • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Data Processing:

  • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • A small amount of the this compound sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • The solution is then introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

Data Acquisition:

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

  • This causes the molecule to ionize and fragment.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion at a specific m/z value.

Data Processing:

  • The mass spectrum is plotted as relative intensity versus m/z.

  • The molecular ion peak (M⁺) is identified to determine the molecular weight.

  • The fragmentation pattern is analyzed to deduce the structure of the molecule. A common fragmentation pathway for 1,2,3-triazoles involves the loss of a neutral nitrogen molecule (N₂).[1]

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the characterization of this compound using FTIR and mass spectrometry.

Spectroscopic Characterization Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Characterization Sample This compound Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS FTIR_Acq FTIR Spectroscopy Prep_FTIR->FTIR_Acq MS_Acq Mass Spectrometry (EI) Prep_MS->MS_Acq FTIR_Analysis Identify Functional Groups FTIR_Acq->FTIR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS_Acq->MS_Analysis Characterization Structural Elucidation FTIR_Analysis->Characterization MS_Analysis->Characterization

Caption: Experimental workflow for the characterization of this compound.

References

Assessing the Purity of Synthesized 4-methyl-1H-1,2,3-triazole: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. A critical step following synthesis is the rigorous assessment of the compound's purity. This guide provides a comparative overview of analytical methodologies for determining the purity of synthesized 4-methyl-1H-1,2,3-triazole, with a primary focus on High-Performance Liquid Chromatography (HPLC). This document offers detailed experimental protocols, data presentation for easy comparison, and visual workflows to aid researchers in selecting and implementing the most suitable analytical strategy.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and potential impurities, as well as the desired level of sensitivity and resolution. Here, we compare the most common methods for the analysis of small organic molecules like this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Applicability Highly versatile for a wide range of compounds, including polar and non-volatile molecules. Ideal for this compound.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar molecules.Provides structural confirmation and can be used for quantitative analysis (qNMR).
Typical Stationary Phase Reversed-phase (C18, C8), HILICPolysiloxane-based capillary columns (e.g., DB-5ms)Not applicable
Common Impurities Detected Unreacted starting materials, by-products, residual catalysts.Volatile impurities, residual solvents.Structural isomers, residual starting materials, and by-products.
Advantages High resolution, sensitivity, and adaptability for various analytes.[1]High sensitivity and specificity due to mass detection.[2]Provides unambiguous structural information and can quantify without a specific reference standard for the impurity.
Limitations Requires a chromophore for UV detection; some highly polar compounds can be challenging to retain on traditional reversed-phase columns.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to HPLC and GC-MS for trace impurity detection.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reversed-phase HPLC method suitable for the purity assessment of this compound. Method optimization may be required based on the specific synthesis route and potential impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • A gradient elution is often effective for separating the polar triazole from less polar impurities. A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the analyte)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 min)

    • Ramp: 10 °C/min to 280 °C (hold for 5 min)

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

4. Sample Preparation:

  • Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).

3. Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum.

  • For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.

4. Data Analysis:

  • Integrate the signals in the ¹H NMR spectrum. The relative integrals of the signals corresponding to the main compound and impurities can be used to estimate purity. For qNMR, the concentration of the analyte is calculated relative to the internal standard.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the decision-making process for method selection.

experimental_workflow cluster_synthesis Synthesis & Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation synthesis Synthesized this compound dissolution Dissolution in Appropriate Solvent synthesis->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC Analysis filtration->hplc gcms GC-MS Analysis filtration->gcms nmr NMR Analysis filtration->nmr purity_calc Purity Calculation (% Area) hplc->purity_calc impurity_id Impurity Identification gcms->impurity_id structural_confirm Structural Confirmation nmr->structural_confirm

Caption: Experimental workflow for the purity assessment of this compound.

logic_diagram node_rect node_rect start Analyte Properties volatile Volatile & Thermally Stable? start->volatile structural_info Detailed Structural Info Needed? start->structural_info chromophore UV Chromophore Present? volatile->chromophore No gcms Use GC-MS volatile->gcms Yes hplc Use HPLC chromophore->hplc Yes hplc_alt Use HPLC with Alternative Detector (e.g., ELSD, MS) chromophore->hplc_alt No nmr Use NMR structural_info->nmr Yes

References

A Head-to-Head Battle of Nitrification Inhibitors: 4-Methyl-1H-1,2,3-Triazole Shows Promise in Revolutionizing Nitrogen Management

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

In the quest for more sustainable agricultural practices and reduced environmental impact, a novel nitrification inhibitor, 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT), a derivative of 4-methyl-1H-1,2,3-triazole, is demonstrating superior efficacy in preventing nitrogen loss compared to established commercial inhibitors like dicyandiamide (DCD) and nitrapyrin. Recent studies reveal that MPT acts as a potent, irreversible inhibitor of the key enzyme responsible for nitrification, ammonia monooxygenase (AMO), leading to significant reductions in nitrate leaching and nitrous oxide (N₂O) emissions, a powerful greenhouse gas.[1][2][3] This guide provides a comprehensive comparison of the efficacy of MPT against leading nitrification inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

The primary mechanism of these inhibitors is the suppression of nitrification, a microbial process that converts ammonium (NH₄⁺) to nitrate (NO₃⁻). By inhibiting this conversion, nitrogen is kept in the more stable ammonium form for longer, enhancing its availability to plants and minimizing its loss to the environment.[1][2][3] The effectiveness of nitrification inhibitors is crucial for improving nitrogen use efficiency in agriculture, which currently sees as much as 50% of applied nitrogen fertilizer lost to the environment.

Comparative Efficacy: MPT Outperforms a Field of Competitors

Soil incubation studies have been instrumental in evaluating the performance of MPT against other nitrification inhibitors across various soil types and conditions. The data consistently shows MPT's superior ability to retain ammonium and suppress the formation of nitrate and nitrous oxide.

Table 1: Comparative Performance of Nitrification Inhibitors on Ammonium (NH₄⁺) Retention in Soil

InhibitorSoil TypeIncubation Period (days)NH₄⁺ Retention (% of initial)Reference
MPT Acidic (pH 4.7-5.9)21High[1]
Neutral to Alkaline (pH 7.5)21High[1]
DMPP Acidic Soils28Moderate[4]
Neutral Soils28Moderate to High[4]
DCD Clayey SoilNot specifiedLower than DMPP[5]
Loamy SoilNot specifiedHigher than DMPP[5]
Nitrapyrin Greenhouse Soil>5High (persistent)[6]

Table 2: Efficacy of Nitrification Inhibitors in Reducing Nitrous Oxide (N₂O) Emissions

InhibitorSoil TypeN₂O Emission Reduction (%)Reference
MPT Various agricultural soilsSignificant suppression[1][2][3]
DMPP Clayey Soil56[5]
Loamy Soil30[5]
Sandy Soil88[5]
DCD Clayey Soil86[5]
Loamy Soil47[5]
Sandy Soil33[5]
Nitrapyrin Various0-29 (from urine patches)[7]

A key advantage of MPT is its effectiveness in both acidic and alkaline soils, a limitation often observed with other inhibitors.[1] Furthermore, MPT has been shown to effectively inhibit both ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA), the two main groups of microorganisms responsible for nitrification.[1][2][3]

Unraveling the Mechanism: A Look at the Nitrification Pathway and Its Inhibition

The process of nitrification is a critical component of the nitrogen cycle. The inhibition of this process by compounds like MPT targets the first and rate-limiting step: the oxidation of ammonia to hydroxylamine, catalyzed by the enzyme ammonia monooxygenase (AMO).

Nitrification_Pathway cluster_nitrification Nitrification Process cluster_inhibition Inhibition Mechanism Ammonia Ammonium (NH₄⁺) Hydroxylamine Hydroxylamine (NH₂OH) Ammonia->Hydroxylamine Ammonia Monooxygenase (AMO) (AOB & AOA) MPT This compound (MPT) Nitrite Nitrite (NO₂⁻) Hydroxylamine->Nitrite Hydroxylamine Oxidoreductase (HAO) Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate Nitrite Oxidoreductase (NXR) AMO_target Ammonia Monooxygenase (AMO) MPT->AMO_target Irreversible Inhibition Soil_Incubation_Workflow start Soil Sample Collection and Sieving treatment Treatment Application: - Control (N fertilizer only) - Inhibitor + N fertilizer start->treatment incubation Incubation at Controlled Temperature and Moisture treatment->incubation sampling Periodic Soil Sampling incubation->sampling extraction Extraction of NH₄⁺ and NO₃⁻ sampling->extraction analysis Quantification of NH₄⁺ and NO₃⁻ extraction->analysis end Data Analysis and Efficacy Determination analysis->end

References

Cytotoxicity of Novel 4-Methyl-1H-1,2,3-Triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, recognized for its role in the development of new therapeutic agents. This guide provides a comparative analysis of the cytotoxic performance of novel 4-methyl-1H-1,2,3-triazole derivatives, offering a valuable resource for researchers in oncology and drug discovery. The data presented herein is compiled from recent studies and is intended to facilitate the evaluation of these compounds as potential anticancer agents.

Performance Comparison of this compound Derivatives

The cytotoxic activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below. For context, the activity of these novel compounds is compared to established chemotherapeutic agents where data is available.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
LaSOM 186 4-Methylcoumarin-1,2,3-triazole hybridMCF-7 (Breast)2.66Cisplatin45.33[1]
LaSOM 190 4-Methylcoumarin-1,2,3-triazole hybridMCF-7 (Breast)2.85Cisplatin45.33[1]
LaSOM 185 4-Methylcoumarin-1,2,3-triazole hybridMCF-7 (Breast)>10.08Cisplatin45.33[1]
LaSOM 180 4-Methylcoumarin-1,2,3-triazole hybridMCF-7 (Breast)10.08Cisplatin45.33[1]
Compound 2b Chromone-1,2,3-triazole dyadT-47D (Breast)0.52DoxorubicinNot Reported
MDA-MB-231 (Breast)0.32Doxorubicin1.51
PC3 (Prostate)0.24Doxorubicin0.73
ZQL-4c Oleanolic acid-1,2,3-triazole conjugateMCF-7 (Breast)Not explicitly stated, but showed strong inhibitionNot ReportedNot Reported
MDA-MB-231 (Breast)Not explicitly stated, but showed strong inhibitionNot ReportedNot Reported
SK-BR-3 (Breast)Not explicitly stated, but showed strong inhibitionNot ReportedNot Reported

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of novel therapeutic compounds. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT Assay Protocol

This protocol is a standard procedure for determining the cytotoxic effects of compounds on cultured mammalian cells.

Materials:

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • Control drug (e.g., Doxorubicin, Cisplatin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that the cytotoxic effects of this compound derivatives are mediated through the induction of apoptosis and cell cycle arrest. The following diagrams illustrate the key signaling pathways potentially involved.

G2_M_Cell_Cycle_Arrest cluster_stimulus External/Internal Stimuli cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome 4_methyl_1H_1_2_3_triazole This compound Derivative (e.g., ZQL-4c) Notch_Akt Notch-Akt Pathway (Inhibition) 4_methyl_1H_1_2_3_triazole->Notch_Akt ATM_Chk2 ATM/Chk2 Pathway (Activation) 4_methyl_1H_1_2_3_triazole->ATM_Chk2 CDK1_CyclinB1 CDK1/Cyclin B1 Complex (Inactivation) Notch_Akt->CDK1_CyclinB1 Cdc25c Cdc25c (Inhibition) ATM_Chk2->Cdc25c Cdc25c->CDK1_CyclinB1 G2_M_Arrest G2/M Phase Cell Cycle Arrest CDK1_CyclinB1->G2_M_Arrest

Caption: G2/M Phase Cell Cycle Arrest Pathway.

Some this compound derivatives have been shown to induce cell cycle arrest at the G2/M phase. This is potentially mediated through the inhibition of the Notch-Akt signaling pathway and activation of the ATM/Chk2 pathway, leading to the inactivation of the CDK1/Cyclin B1 complex, a key regulator of the G2/M transition.

Apoptosis_Induction cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_outcome Cellular Outcome 4_methyl_1H_1_2_3_triazole This compound Derivative Mitochondrion Mitochondrion 4_methyl_1H_1_2_3_triazole->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic Apoptosis Induction Pathway.

The induction of apoptosis is another mechanism by which these compounds exert their cytotoxic effects. Evidence suggests that they can trigger the intrinsic apoptotic pathway, which involves mitochondrial outer membrane permeabilization and the subsequent cascade of caspase activation, ultimately leading to programmed cell death.

References

Predicting the Properties of 4-methyl-1H-1,2,3-triazole: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the 1,2,3-triazole scaffold is a cornerstone of molecular design due to its unique electronic properties, stability, and capacity for hydrogen bonding.[1] The targeted synthesis of derivatives such as 4-methyl-1H-1,2,3-triazole allows for the fine-tuning of these properties for specific biological or material applications. This guide provides a comparative overview of how Density Functional Theory (DFT) calculations can be employed to predict the molecular properties of this compound, offering a powerful computational alternative to preliminary experimental characterization. We will explore the recommended computational protocols, the types of data that can be generated, and how these predictions compare to the parent 1H-1,2,3-triazole molecule.

Unveiling Molecular Characteristics with DFT

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[2] It is particularly well-suited for predicting a wide range of properties for small organic molecules like triazole derivatives, providing a balance between computational cost and accuracy.[3] By solving the Schrödinger equation within the DFT framework, researchers can obtain valuable insights into a molecule's geometry, reactivity, and spectroscopic characteristics before it is even synthesized.

Experimental and Computational Protocols

To ensure reliable and reproducible results, a standardized computational protocol is essential. Based on numerous studies on triazole derivatives, the following methodology is recommended for DFT calculations on this compound.[4][5]

Computational Methodology

A widely adopted and effective level of theory for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p).[4][5] This combination offers a good compromise between accuracy and computational resources. Solvation effects, which are crucial for predicting the behavior of molecules in a biological environment, can be modeled using the Polarizable Continuum Model (PCM).[6]

Software: The Gaussian suite of programs is a common choice for these types of calculations.[2]

Protocol Steps:

  • Geometry Optimization: The initial step involves finding the lowest energy (most stable) three-dimensional structure of the molecule. This is achieved by performing a geometry optimization without any symmetry constraints.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure. This calculation also provides predicted vibrational frequencies, which can be compared with experimental infrared (IR) spectra.[7]

  • Electronic Property Calculation: Using the optimized geometry, various electronic properties can be calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[8]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[9]

The following diagram illustrates the typical workflow for these theoretical calculations:

DFT_Workflow start Define Molecular Structure (this compound) comp_model Select Computational Model (e.g., DFT/B3LYP/6-311++G(d,p)) start->comp_model geom_opt Geometry Optimization comp_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Re-optimize if unstable elec_prop Electronic Property Calculation (HOMO-LUMO, MEP) verify_min->elec_prop Proceed if stable analyze Analyze Results elec_prop->analyze end Predicted Properties analyze->end

A typical workflow for DFT calculations to predict molecular properties.

Predicted Properties of this compound: A Comparative Analysis

Property1H-1,2,3-triazole (Calculated/Experimental)This compound (Predicted)Significance
Optimized Geometry
N1-N2 Bond Length (Å)~1.35 Å[10]Expected to be similar to the parent compound.Provides the fundamental structure of the molecule.
N2-N3 Bond Length (Å)~1.31 Å[10]Expected to be similar to the parent compound.
C4-C5 Bond Length (Å)~1.37 Å[10]Expected to be similar to the parent compound.
Electronic Properties
HOMO-LUMO Energy Gap (eV)~6.5 - 7.0 eV (Calculated for similar triazoles)Expected to be slightly lower than the parent compound due to the electron-donating effect of the methyl group.A smaller gap generally indicates higher chemical reactivity.[8]
Dipole Moment (Debye)~4.4 D[11]Expected to be slightly different from the parent compound due to the change in charge distribution.Influences solubility and intermolecular interactions.
Spectroscopic Properties
Key Vibrational Frequencies (cm⁻¹)N-H stretch: ~3100-3200, Ring stretching: ~1400-1600N-H stretch: ~3100-3200, Ring stretching: ~1400-1600, C-H stretching (methyl): ~2900-3000.Allows for the identification and characterization of the molecule using IR spectroscopy.

Visualizing Reactivity: The Role of Molecular Orbitals and Electrostatic Potential

The relationship between a molecule's electronic structure and its reactivity can be visualized through its frontier molecular orbitals and molecular electrostatic potential.

Reactivity_Prediction dft DFT Calculation (Optimized Geometry) homo_lumo HOMO & LUMO Energies dft->homo_lumo mep Molecular Electrostatic Potential (MEP) dft->mep gap HOMO-LUMO Gap homo_lumo->gap sites Predicted Reactive Sites mep->sites reactivity Predicted Chemical Reactivity gap->reactivity

Logical relationship between DFT calculations and reactivity prediction.

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating sites for nucleophilic attack. The MEP map complements this by color-coding the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Comparison with Alternative Computational Methods

While DFT is a powerful tool for elucidating the intrinsic properties of a molecule, other computational methods are often used in tandem, particularly in drug development.

Molecular Docking: This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is extensively used to screen virtual libraries of compounds against a biological target. In contrast to DFT, which focuses on the properties of an individual molecule, molecular docking is concerned with intermolecular interactions. Often, DFT is used to generate accurate 3D structures and charge distributions of a ligand (like this compound) which are then used as input for molecular docking simulations.

Conclusion

DFT calculations provide a robust and efficient framework for predicting the fundamental properties of this compound. By employing standardized protocols, researchers can gain valuable insights into its geometry, electronic structure, and reactivity. This predictive power is invaluable for guiding synthetic efforts and for the rational design of novel drug candidates and functional materials. The ability to compare these predicted properties with those of the parent 1H-1,2,3-triazole allows for a deeper understanding of structure-activity relationships, ultimately accelerating the discovery and development process.

References

Safety Operating Guide

Proper Disposal Procedures for 4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-methyl-1H-1,2,3-triazole based on available safety data. It is intended to supplement, not replace, the specific protocols and regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

I. Essential Safety Information

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not found in the immediate search, data for structurally similar triazole compounds indicate several risks. It is prudent to handle this compound with the assumption that it may be flammable, harmful if swallowed or in contact with skin, and an irritant to skin and eyes[1].

Key Hazards of Structurally Similar Triazoles:

  • Flammability: May be a combustible liquid[2].

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin[1].

  • Irritation: Can cause skin and serious eye irritation[1][3].

  • Environmental Hazards: May be harmful to aquatic life with long-lasting effects. Do not let this chemical enter the environment[4][5].

II. Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment should be worn:

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles
Skin and Body Laboratory coat; additional protective clothing as necessary
Respiratory Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator may be necessary.

III. Disposal Procedures

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Never dispose of this chemical down the drain or in the regular trash[6].

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a designated, compatible, and properly labeled hazardous waste container[6][7].

    • The container should be made of a material that will not react with the chemical.

    • Keep the waste container tightly closed except when adding waste[2][6].

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidants and strong acids[4].

    • The storage area should have secondary containment to prevent the spread of material in case of a spill.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and handover.

Disposal of Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol).

  • The first rinseate must be collected and disposed of as hazardous waste[6].

  • After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with institutional policies. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste[6].

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and restrict access. If the spill is large or in a poorly ventilated area, evacuate the entire lab.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.

  • Personal Protection: Wear appropriate PPE as listed in Section II.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep the material to avoid creating dust[4][8].

  • Collection: Collect the absorbed material or swept solid into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and the EHS department.

V. Experimental Protocol: Waste Neutralization (Hypothetical)

While incineration by a licensed facility is the preferred method, a hypothetical neutralization protocol for small residual amounts could involve controlled reaction. This should only be performed by trained personnel in a controlled laboratory setting and with prior approval from the EHS department. A possible approach for triazoles could involve oxidation, but this is hazardous and not recommended without specific guidance. The primary and recommended disposal method remains collection by a certified hazardous waste handler.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_characterize Waste Characterization cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Waste this compound Generated is_pure Is it pure compound or concentrated solution? start->is_pure is_contaminated Is it contaminated material (e.g., gloves, paper towels)? is_pure->is_contaminated No collect_liquid Collect in a labeled, sealed hazardous waste container for liquids. is_pure->collect_liquid Yes is_empty Is it an empty container? is_contaminated->is_empty No collect_solid Collect in a labeled, sealed hazardous waste container for solids. is_contaminated->collect_solid Yes rinse_container Triple rinse with a suitable solvent. is_empty->rinse_container Yes contact_ehs Contact EHS for waste pickup. is_empty->contact_ehs No store_waste Store in a designated, secure, and ventilated area. collect_liquid->store_waste collect_solid->store_waste collect_rinseate Collect first rinseate as hazardous waste. rinse_container->collect_rinseate dispose_container Dispose of rinsed container as non-hazardous waste (per institutional policy). rinse_container->dispose_container collect_rinseate->store_waste store_waste->contact_ehs

References

Personal protective equipment for handling 4-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 4-methyl-1H-1,2,3-triazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.

A risk assessment should be conducted to determine the specific PPE required for the scale and nature of the work being performed.[2]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Exposure Route Potential Hazard Required PPE Additional Recommendations
Skin/Body Causes skin irritation.[1] Harmful in contact with skin.[1]Chemical-resistant gloves (e.g., nitrile, neoprene), disposable gown or lab coat.[2][3]For significant exposure risk, consider double-gloving and a chemical-resistant apron or coveralls.[2][4][5] Ensure gloves are changed regularly (e.g., every 30-60 minutes) or immediately upon contamination.[6]
Eyes/Face Causes serious eye irritation.[1]Safety goggles are the minimum requirement.[7] A face shield should be worn in conjunction with goggles when there is a splash hazard.[6][8]Eyeglasses are not a substitute for appropriate safety eyewear.[8] An eyewash station should be readily accessible.[7]
Respiratory May cause respiratory irritation.[1] Harmful if inhaled.[1]Work in a well-ventilated area, preferably a chemical fume hood.[3] If a fume hood is not available or if generating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is required.[6][8]Surgical masks do not provide adequate respiratory protection against chemical vapors.[6][8]

Operational Plan for Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

  • Preparation : Before handling, ensure all necessary PPE is available and in good condition.[2] Read and understand the Safety Data Sheet (SDS). The work area, particularly a chemical fume hood, should be clean and uncluttered.

  • Handling :

    • Always wear the appropriate PPE as detailed in Table 1.

    • Avoid direct contact with the chemical.

    • Wash hands thoroughly after handling, even if gloves were worn.[3][7]

    • Keep the container tightly closed when not in use.[3]

  • Spill Management :

    • In case of a spill, evacuate the immediate area if necessary.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]

    • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials, including leftover chemical, contaminated absorbents, and disposable PPE, must be collected in a designated, properly labeled, and sealed hazardous waste container.[3]

  • Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company.[3] Do not pour down the drain or mix with other waste streams unless explicitly instructed by your institution's environmental health and safety department.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: Handling this compound assess_risk Assess Risks (e.g., splash, aerosol) start->assess_risk select_ppe Select Appropriate PPE (Gloves, Gown, Goggles, Respirator) assess_risk->select_ppe inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe handle_chemical Handle Chemical in Controlled Environment (e.g., Fume Hood) don_ppe->handle_chemical doff_ppe Doff PPE Safely handle_chemical->doff_ppe dispose_waste Dispose of Contaminated Waste and PPE doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end

Caption: Workflow for PPE selection and use when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.